molecular formula C10H24N2O2 B15555185 Ethambutol-d4

Ethambutol-d4

Cat. No.: B15555185
M. Wt: 208.33 g/mol
InChI Key: AEUTYOVWOVBAKS-WEJHBSKUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethambutol-d4 is a useful research compound. Its molecular formula is C10H24N2O2 and its molecular weight is 208.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H24N2O2

Molecular Weight

208.33 g/mol

IUPAC Name

(2S)-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol

InChI

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2

InChI Key

AEUTYOVWOVBAKS-WEJHBSKUSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Isotopic Purity of Ethambutol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Ethambutol-d4. Ethambutol is a crucial first-line bacteriostatic agent in the treatment of tuberculosis. Its deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based assays.[1] This document outlines a feasible synthetic route, detailed analytical protocols for determining isotopic enrichment, and presents relevant quantitative data.

Synthesis of this compound

The synthesis of this compound follows the established route for the non-deuterated compound, utilizing deuterated precursors to introduce the isotopic labels. The primary strategy involves the reaction of two equivalents of a chiral amino alcohol, (S)-2-amino-1-butanol-d4, with a deuterated dihaloalkane, 1,2-dichloroethane-d4 (B128599).

Synthesis of Precursors

1.1.1. Synthesis of 1,2-dichloroethane-d4

A plausible and efficient method for the preparation of 1,2-dichloroethane-d4 involves a two-step process starting from commercially available ethylene (B1197577) glycol-d6.

  • Step 1: Synthesis of Ethylene glycol-d4. Ethylene glycol-d6 can be partially de-deuterated to ethylene glycol-d4 (HO-CD2-CD2-OH) through a controlled exchange reaction. Alternatively, methods for the synthesis of deuterated oligo(ethylene glycols) from ethylene glycol-d4 have been reported, indicating the accessibility of this precursor.[2][3][4]

  • Step 2: Chlorination of Ethylene glycol-d4. The resulting ethylene glycol-d4 can be chlorinated using a standard chlorinating agent such as thionyl chloride (SOCl2) or by reacting with hydrochloric acid in the presence of a catalyst like zinc chloride. While direct chlorination of ethylene glycol can be challenging due to competing reactions, established industrial processes for 1,2-dichloroethane (B1671644) production from ethylene and chlorine or through oxychlorination could be adapted for a deuterated synthesis.[5]

1.1.2. Synthesis of (S)-2-amino-1-butanol-d4

The synthesis of the chiral precursor, (S)-2-amino-1-butanol-d4, can be approached through several methods, including the reduction of a deuterated amino acid precursor.

A viable route starts with the deuteration of (S)-2-aminobutyric acid at the α and β positions, followed by the reduction of the carboxylic acid functionality.

  • Step 1: Deuteration of (S)-2-aminobutyric acid. Methods for the site-selective deuteration of α-amino esters have been developed, which can be adapted for (S)-2-aminobutyric acid.

  • Step 2: Reduction of deuterated (S)-2-aminobutyric acid. The resulting deuterated amino acid can be reduced to the corresponding amino alcohol using a reducing agent like lithium aluminum hydride (LiAlH4) or borane (B79455) complexes. Procedures for the reduction of α-amino acids to their corresponding alcohols are well-documented. Alternatively, biosynthetic routes for the production of (S)-2-aminobutanol have been explored and could potentially be adapted for a deuterated version by using deuterated starting materials in the fermentation media.

Final Synthesis of this compound

The final step in the synthesis is the coupling of the two deuterated precursors.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established synthesis of unlabeled Ethambutol and its deuterated analogs.

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve two molar equivalents of (S)-2-amino-1-butanol-d4 in an anhydrous solvent (e.g., ethanol).

    • To the stirred solution, add one molar equivalent of 1,2-dichloroethane-d4.

    • Slowly add a base, such as sodium hydroxide, to the reaction mixture to neutralize the hydrochloric acid that is formed during the reaction.

    • Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product is then purified using a suitable method, such as column chromatography or recrystallization, to yield pure this compound free base.

    • For enhanced stability and handling, the free base can be converted to its dihydrochloride (B599025) salt by treating it with a solution of hydrochloric acid in an appropriate solvent.

Isotopic Purity Analysis

The determination of the isotopic purity of the synthesized this compound is critical to ensure its suitability as an internal standard. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful tool for determining the isotopic enrichment and confirming the molecular formula of the deuterated compound.

Experimental Protocol: Isotopic Purity by HR-MS

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode. Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the protonated molecular ion peak [M+H]+ for this compound.

    • Extract the ion chromatograms for the various isotopologues (d0 to d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of isotopic purity using the following formula: % Isotopic Purity = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the location and extent of deuterium (B1214612) incorporation. A combination of ¹H and ²H NMR is often employed for a comprehensive analysis.

Experimental Protocol: Isotopic Purity by NMR

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 5-10 mg/mL.

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum.

    • The presence of residual proton signals at the positions expected to be deuterated will indicate incomplete deuteration.

    • By comparing the integration of these residual proton signals to the integration of a non-deuterated proton signal within the molecule (or to a known internal standard), the percentage of deuterium incorporation at each site can be calculated.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the successful incorporation of deuterium.

    • The relative integrals of the deuterium signals can provide information about the distribution of deuterium at the different labeled sites.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and isotopic purity of this compound.

ParameterExpected ValueReference
Synthesis Yield ~81%Based on synthesis of unlabeled Ethambutol.
Chemical Purity >98%Standard for pharmaceutical-grade compounds.
Enantiomeric Purity >98%Based on asymmetric synthesis of (S,S)-Ethambutol.

Table 1: Synthetic Yield and Purity of this compound

Analytical MethodParameterTypical SpecificationReference
HR-MS Isotopic Purity99.1 - 99.3%Commercial supplier data for this compound Dihydrochloride.
NMR % Deuteration>99%Typical specification for high-quality deuterated standards.

Table 2: Isotopic Purity of this compound

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_synthesis Final Synthesis Ethylene_glycol_d6 Ethylene glycol-d6 Ethylene_glycol_d4 Ethylene glycol-d4 Ethylene_glycol_d6->Ethylene_glycol_d4 Partial De-deuteration 1_2_dichloroethane_d4 1,2-dichloroethane-d4 Ethylene_glycol_d4->1_2_dichloroethane_d4 Chlorination Ethambutol_d4_free_base This compound (free base) 1_2_dichloroethane_d4->Ethambutol_d4_free_base S_2_aminobutyric_acid (S)-2-aminobutyric acid S_2_aminobutyric_acid_d4 (S)-2-aminobutyric acid-d4 S_2_aminobutyric_acid->S_2_aminobutyric_acid_d4 Deuteration S_2_amino_1_butanol_d4 (S)-2-amino-1-butanol-d4 S_2_aminobutyric_acid_d4->S_2_amino_1_butanol_d4 Reduction S_2_amino_1_butanol_d4->Ethambutol_d4_free_base Coupling Ethambutol_d4_dihydrochloride This compound Dihydrochloride Ethambutol_d4_free_base->Ethambutol_d4_dihydrochloride Salt Formation Isotopic_Purity_Workflow cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Analysis Synthesized_Ethambutol_d4 Synthesized this compound Sample_Prep_MS Sample Preparation (Dilution) Synthesized_Ethambutol_d4->Sample_Prep_MS Sample_Prep_NMR Sample Preparation (Dissolution) Synthesized_Ethambutol_d4->Sample_Prep_NMR HR_MS_Analysis HR-MS Analysis (Full Scan) Sample_Prep_MS->HR_MS_Analysis Data_Analysis_MS Data Analysis (Isotopologue Integration) HR_MS_Analysis->Data_Analysis_MS Isotopic_Purity_MS Isotopic Purity (%) Data_Analysis_MS->Isotopic_Purity_MS 1H_NMR 1H NMR Analysis Sample_Prep_NMR->1H_NMR 2H_NMR 2H NMR Analysis Sample_Prep_NMR->2H_NMR Deuteration_Confirmation Deuteration Confirmation & Quantification 1H_NMR->Deuteration_Confirmation 2H_NMR->Deuteration_Confirmation

References

The Gold Standard in Bioanalysis: A Technical Guide to Ethambutol-d4 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethambutol-d4, a stable isotope-labeled internal standard, for the accurate quantification of the anti-tuberculosis drug ethambutol (B1671381) in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] this compound offers a robust solution for correcting variations during sample preparation and analysis, ensuring the high accuracy and precision required in pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications.[2][3]

The Principle of Stable Isotope Dilution

Stable isotope labeling is a technique where non-radioactive isotopes, such as deuterium (B1214612) (²H or D), are incorporated into a molecule.[4] this compound is chemically identical to ethambutol, but with four deuterium atoms replacing four hydrogen atoms, making it slightly heavier. This mass difference allows it to be distinguished from the unlabeled analyte by a mass spectrometer. Because this compound has nearly identical physicochemical properties to ethambutol, it co-elutes during chromatography and exhibits similar ionization efficiency. This allows it to effectively compensate for variability in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible results.

Advantages of this compound as an Internal Standard

The use of this compound provides significant advantages over using structural analogs or other non-isotope-labeled internal standards:

  • Improved Accuracy and Precision: By mimicking the analyte's behavior throughout the analytical process, this compound provides superior correction for experimental variability.

  • Reduced Matrix Effects: It helps to compensate for the suppression or enhancement of the analyte's signal caused by other components in the biological matrix.

  • Enhanced Robustness: The method becomes more reliable and less susceptible to minor variations in experimental conditions.

Quantitative Performance Data

The following tables summarize the performance characteristics of LC-MS/MS methods for ethambutol quantification using this compound as an internal standard. The data is collated from various published studies.

Table 1: Performance Characteristics with Deuterated Internal Standard (this compound)

ParameterReported Performance
Linearity Range0.100 - 10.000 µg/mL
Accuracy (Intra-day)90.15% - 104.62%
Accuracy (Inter-day)94.00% - 104.02%
Precision (%CV) (Intra-day)< 12.46%
Precision (%CV) (Inter-day)< 6.43%
Matrix EffectNo significant matrix effect reported

Table 2: LC-MS/MS Method Parameters for Ethambutol Analysis using this compound

ParameterTypical Value/Condition
Liquid Chromatography
LC SystemHigh-Performance Liquid Chromatography (HPLC) system
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile PhaseGradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile)
Flow Rate0.3 - 0.5 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) in positive ion mode
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Ethambutol)m/z 205.1 > 116.1
MRM Transition (this compound)m/z 209.1 > 120.0

Experimental Protocols

This section provides a detailed, generalized methodology for the quantification of ethambutol in human plasma using this compound as an internal standard, based on common practices reported in the literature.

Preparation of Stock and Working Solutions
  • Ethambutol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ethambutol dihydrochloride (B599025) in methanol (B129727) to achieve a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the ethambutol stock solution in a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution in a suitable solvent (e.g., acetonitrile (B52724) or a methanol/water mixture) to a final concentration appropriate for the assay (e.g., 50 ng/mL).

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

  • Pipette 100 µL of human plasma into the appropriately labeled tubes.

  • Add a specific volume (e.g., 20 µL or 50 µL) of the internal standard working solution (this compound) to all samples except for the blank matrix.

  • Vortex the samples for approximately 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

  • Vortex to ensure complete dissolution and transfer the solution to autosampler vials for LC-MS/MS analysis.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound as an internal standard for quantitative bioanalysis.

G Bioanalytical Workflow for Ethambutol Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (100 µL) B Add this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation E->F G Reconstitution F->G H Injection into LC-MS/MS G->H I Chromatographic Separation H->I J Mass Spectrometric Detection (MRM) I->J K Peak Integration J->K L Calculate Peak Area Ratio (Analyte/IS) K->L M Quantification using Calibration Curve L->M G Logical Relationship of Internal Standard Correction Analyte Ethambutol (in sample) Process Sample Preparation & LC-MS/MS Analysis Analyte->Process IS This compound (added) IS->Process Analyte_Response Analyte Peak Area Process->Analyte_Response IS_Response IS Peak Area Process->IS_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

References

Ethambutol-d4: A Technical Guide for In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol (B1671381) is a first-line bacteriostatic antibiotic primarily used in the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis. Its deuterated analog, Ethambutol-d4, serves as a critical tool in the research and development of anti-tubercular therapies. The substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen, does not significantly alter the biological activity of the molecule. However, this isotopic labeling provides a distinct mass signature, making this compound an invaluable internal standard for highly accurate and precise quantification of ethambutol in complex biological matrices through mass spectrometry-based methods. This technical guide provides an in-depth overview of the applications of this compound in in vitro and in vivo research, focusing on its use in pharmacokinetic studies and as a tool in metabolic profiling.

Core Applications of this compound in Research

The primary application of this compound in a research setting is as an internal standard for the quantitative analysis of ethambutol in biological samples such as plasma, serum, and tissue homogenates. Its utility stems from its near-identical chemical and physical properties to the unlabeled drug, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization efficiency allow for the correction of variability in sample processing and instrument response, leading to highly reliable and reproducible quantification.

Beyond its role as an internal standard, this compound can also be employed as a tracer in metabolic studies to elucidate the biotransformation pathways of ethambutol in vitro and in vivo. By tracking the deuterated label, researchers can identify and quantify metabolites, providing insights into the drug's metabolic fate.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of Ethambutol and its deuterated form in research.

Table 1: In Vitro Activity of Ethambutol against Mycobacterium tuberculosis

ParameterConcentration (µg/mL)MethodReference
Minimum Inhibitory Concentration (MIC)0.5 - 2.0Broth Dilution[1][2]
Minimum Inhibitory Concentration (MIC)1.0 - 5.0Agar Dilution[3]

Table 2: Pharmacokinetic Parameters of Ethambutol in Healthy Human Volunteers (Single 25 mg/kg Oral Dose)

ParameterMean Value (± SD)UnitsReference
Cmax (Maximum Concentration)4.5 (± 1.0)µg/mL[4]
Tmax (Time to Maximum Concentration)2.5 (± 0.9)hours[4]
AUC₀-∞ (Area Under the Curve)28.9 (± 4.7)µg·h/mL[4]

Table 3: Performance of LC-MS/MS Methods for Ethambutol Quantification Using this compound as an Internal Standard

ParameterRange/ValueMatrixReference
Linearity Range0.2 - 10Human Plasma[5]
Lower Limit of Quantification (LLOQ)0.106Human Plasma[6]
Precision (%RSD)< 15Human Plasma[5]
Accuracy (%Bias)Within ±15Human Plasma[5]

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of ethambutol using this compound as an internal standard.

1. Animal Model and Dosing:

  • Species: Male Wistar rats (200-250 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Dosing: Administer a single oral dose of ethambutol (e.g., 90 mg/kg) to a cohort of rats.[7]

2. Sample Collection:

  • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[7]

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both ethambutol and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of ethambutol to this compound against the concentration of the calibration standards.

  • Determine the concentration of ethambutol in the plasma samples from the calibration curve.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

In Vitro Metabolism Study using Liver Microsomes

This protocol describes an in vitro experiment to assess the metabolic stability of ethambutol using liver microsomes, with this compound used for accurate quantification.

1. Reagents and Materials:

  • Pooled human or rat liver microsomes.[8][9]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[10]

  • Phosphate (B84403) buffer (pH 7.4).

  • Ethambutol and this compound stock solutions.

  • Acetonitrile (for quenching the reaction).

2. Incubation Procedure:

  • Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer.[8][10]

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding ethambutol to a final concentration of 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard.[10]

3. Sample Processing and Analysis:

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analyze the supernatant using the LC-MS/MS method described in the in vivo protocol.

4. Data Analysis:

  • Determine the concentration of ethambutol remaining at each time point.

  • Plot the natural logarithm of the percentage of remaining ethambutol versus time.

  • Calculate the in vitro half-life (t₁/₂) from the slope of the linear regression line.

  • Calculate the intrinsic clearance (CLint).

Visualizations

Signaling Pathway and Experimental Workflows

Ethambutol_Mechanism Mechanism of Action of Ethambutol Ethambutol Ethambutol EmbA Arabinosyltransferase EmbA Ethambutol->EmbA Inhibits EmbB Arabinosyltransferase EmbB Ethambutol->EmbB Inhibits EmbC Arabinosyltransferase EmbC Ethambutol->EmbC Inhibits AG_Synthesis Arabinogalactan Synthesis EmbA->AG_Synthesis Catalyzes EmbB->AG_Synthesis Catalyzes LAM_Synthesis Lipoarabinomannan Synthesis EmbC->LAM_Synthesis Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity AG_Synthesis->Cell_Wall Essential for LAM_Synthesis->Cell_Wall Essential for

Caption: Ethambutol inhibits arabinosyl transferases, disrupting cell wall synthesis.

InVivo_PK_Workflow In Vivo Pharmacokinetic Study Workflow Dosing Oral Dosing of Ethambutol to Animal Model Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Spiking Spike with This compound (IS) Plasma_Separation->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis PK_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study using this compound.

InVitro_Metabolism_Workflow In Vitro Metabolism Study Workflow Incubation Incubate Ethambutol with Liver Microsomes & NADPH Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quenching Quench Reaction with Acetonitrile + this compound (IS) Time_Points->Quenching Centrifugation Centrifugation to Remove Precipitated Protein Quenching->Centrifugation LCMS_Analysis LC-MS/MS Analysis Centrifugation->LCMS_Analysis Data_Analysis Calculate Metabolic Stability (t1/2, CLint) LCMS_Analysis->Data_Analysis

Caption: Workflow for an in vitro metabolism study using this compound.

Conclusion

This compound is an indispensable tool for researchers in the field of tuberculosis drug development and pharmacology. Its primary role as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data in pharmacokinetic and bioequivalence studies. Furthermore, its application in metabolic profiling studies aids in a comprehensive understanding of the drug's disposition. The detailed protocols and quantitative data presented in this guide are intended to support the design and execution of robust in vitro and in vivo research involving ethambutol and its deuterated analog.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethambutol-d4 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethambutol-d4 Dihydrochloride (B599025), a deuterated analog of the antitubercular agent Ethambutol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

General Information

This compound dihydrochloride is a labeled version of Ethambutol, where four hydrogen atoms on the ethylenediamine (B42938) bridge have been replaced with deuterium (B1214612).[1][2] This isotopic labeling makes it a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1][2] Its primary mechanism of action, similar to its non-deuterated counterpart, is the inhibition of arabinosyl transferases, which are crucial for the synthesis of the mycobacterial cell wall.[1][3][4]

PropertyValueReference
IUPAC Name (2S)-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol;dihydrochloride[3]
Synonyms (S,S)-2,2'-(1,2-Ethanediyl-d4-diimino)-bis-1-butanol Dihydrochloride, Dexambutol-d4 Dihydrochloride[5][6][7]
CAS Number 1129526-19-7 (free base)[5][6][7]
Molecular Formula C₁₀H₂₂D₄Cl₂N₂O₂[3][5][6][7]
Appearance White crystalline powder[8]

Physicochemical Properties

The physicochemical properties of this compound dihydrochloride are crucial for its formulation, delivery, and analytical characterization.

PropertyValueReference
Molecular Weight 281.26 g/mol [3][5][6][7][9][10]
Melting Point >197°C (decomposes)[10]
Solubility Freely soluble in water, soluble in methanol.[8][10]
Purity >95% (by HPLC)[5]
Specific Rotation +3.1° (c=0.1 in Methanol)[10]
Storage Temperature +4°C[5]
Stability Stable under recommended storage conditions. Hygroscopic.[5][8][11]

Spectroscopic and Analytical Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound dihydrochloride.

Analytical TechniqueKey FindingsReference
Proton NMR (¹H NMR) Confirms the absence of signals in the 2.7-3.0 ppm region, which corresponds to the ethylene (B1197577) bridge protons, indicating successful deuteration. Signals for the butyl chains are observed between 0.8-1.4 ppm and 3.6-4.0 ppm.[3]
Mass Spectrometry (MS) High-resolution mass spectrometry confirms the molecular weight of 281.26 g/mol . Tandem MS (MS/MS) analysis reveals fragmentation patterns that confirm the deuterium incorporation at the ethylene bridge.[3]
Thin Layer Chromatography (TLC) Rf = 0.65 on a C18 stationary phase with a mobile phase of Methanol:Water:Ammonium Hydroxide (7:2:1), visualized with KMnO₄.[10]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound dihydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A standard HPLC method for purity analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is typically performed using a UV detector at an appropriate wavelength. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d4. The absence of signals corresponding to the ethylenediamine bridge protons confirms the isotopic labeling.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectra are acquired using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement. The sample is typically introduced via electrospray ionization (ESI).

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a deuterated pharmaceutical compound like this compound dihydrochloride.

Workflow for Characterization of this compound Dihydrochloride cluster_B Structural Confirmation cluster_C Purity Assessment cluster_D Physicochemical Characterization A Synthesis and Purification B Structural Confirmation A->B C Purity Assessment A->C D Physicochemical Characterization B->D C->D E Documentation and Reporting D->E B1 NMR Spectroscopy (1H, 13C, 2H) B2 Mass Spectrometry (HRMS, MS/MS) B3 FTIR Spectroscopy C1 HPLC / UPLC C2 Elemental Analysis C3 Residual Solvent Analysis (GC) D1 Melting Point D2 Solubility D3 pKa Determination D4 Hygroscopicity

Caption: A logical workflow for the characterization of this compound dihydrochloride.

References

A Technical Guide to Ethambutol-d4: Sourcing and Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the quality and purity of these materials is paramount. This technical guide provides an in-depth overview of sourcing Ethambutol-d4, a deuterated analog of the tuberculosis drug Ethambutol (B1671381), and understanding its Certificate of Analysis (CoA). This document outlines potential suppliers, details the quantitative data typically provided, and presents standardized experimental protocols for its analysis.

This compound Suppliers

A critical first step in the procurement process is identifying a reputable supplier that provides comprehensive documentation, including a detailed Certificate of Analysis. Several chemical suppliers specialize in stable isotope-labeled compounds for research purposes.

SupplierProduct NameCAS NumberAdditional Information
MedchemExpressThis compound1129526-19-7Provides a detailed, batch-specific Certificate of Analysis online.[1]
Simson Pharma LimitedThis compound Dihydrochloride1129526-19-7 (Free Base)States that every compound is accompanied by a Certificate of Analysis.[2]
ClearsynthThis compound1129526-19-7A leading manufacturer and exporter that provides a Certificate of Analysis.[3]
Santa Cruz BiotechnologyThis compound Dihydrochloride1129526-19-7Notes to refer to the Certificate of Analysis for lot-specific data.[4]
LGC StandardsThis compound Dihydrochloride1129526-19-7 (Free Base)Provides products for pharmaceutical toxicology and infectious disease research.[5]

Understanding the Certificate of Analysis

The Certificate of Analysis is a crucial document that provides detailed information about the quality and purity of a specific batch of a chemical. For this compound, this document is essential for ensuring the integrity of research data.

Example Quantitative Data from a Certificate of Analysis

The following table summarizes the quantitative data from a publicly available Certificate of Analysis for a specific batch of this compound from MedchemExpress.

ParameterMethodResult
Chemical Purity
PurityHPLC98.12%
Isotopic Enrichment
Isotopic EnrichmentMass Spectrometry99.87%
Physical Properties
AppearanceVisualWhite to off-white (Solid)
Identity Confirmation
1H NMR SpectrumNMR SpectroscopyConsistent with structure

Experimental Protocols

The following sections detail the methodologies for key experiments cited in a typical Certificate of Analysis for this compound. These protocols are synthesized from established analytical methods for Ethambutol and general procedures for the quality control of isotopically labeled standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of the this compound substance.

Principle: Reversed-phase HPLC separates the analyte of interest from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector. For Ethambutol, which lacks a strong chromophore, pre-column derivatization may be necessary to enhance UV detection.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of the mobile phase).

    • If derivatization is required, react the sample with a suitable agent such as phenethyl isocyanate (PEIC) at room temperature.

  • Chromatographic Conditions (Example):

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

    • Mobile Phase: A mixture of a buffered aqueous solution (e.g., 25 mM sodium dihydrogen phosphate (B84403) with 1% v/v triethylamine, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent (e.g., methanol) in a 25:75 v/v ratio.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength for the derivative (e.g., 210 nm for a simple analysis without derivatization).

    • Injection Volume: 10 µL

  • Data Analysis:

    • The purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram, expressed as a percentage.

Isotopic Enrichment and Structural Integrity by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

This set of analyses confirms the identity of the compound and determines the percentage of deuterium (B1214612) incorporation.

A. Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)

Principle: HR-MS is used to determine the isotopic distribution of the molecule. By comparing the measured isotopic pattern to the theoretical pattern for a given level of deuterium incorporation, the isotopic enrichment can be calculated.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for direct infusion or LC-MS analysis.

  • Mass Spectrometry Analysis:

    • Acquire a full scan mass spectrum of the sample in positive ion mode using an electrospray ionization (ESI) source.

    • Identify the protonated molecular ion peak cluster ([M+H]+).

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled (d0) and all deuterated (d1, d2, d3, d4) species.

    • Calculate the isotopic enrichment by dividing the peak area of the desired deuterated species (d4) by the sum of the peak areas of all isotopic species.

B. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H NMR spectroscopy provides information about the structure of the molecule. In the case of this compound, the absence of signals at the positions where deuterium has been incorporated confirms the successful labeling.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

  • NMR Analysis:

    • Acquire a 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Data Analysis:

    • Compare the resulting spectrum to the spectrum of an unlabeled Ethambutol standard.

    • The absence or significant reduction of proton signals at the expected positions of deuteration confirms the isotopic labeling. The remaining signals should be consistent with the rest of the molecular structure.

Procurement and Quality Control Workflow

The following diagram illustrates the logical workflow for procuring and verifying a chemical standard such as this compound.

Procurement and QC Workflow for this compound A Identify Potential Suppliers B Request Certificate of Analysis (CoA) A->B C Evaluate Supplier and CoA B->C D Place Order C->D E Receive Compound and CoA D->E F Purity Analysis (HPLC) E->F Sample G Identity & Isotopic Enrichment (MS) E->G Sample H Structural Confirmation (NMR) E->H Sample I Compare Results with Supplier's CoA F->I G->I H->I J Approve for Research Use I->J Results Match

Caption: A flowchart illustrating the process from supplier identification to in-house quality control and final approval for research use.

References

Methodological & Application

Application Note: Quantification of Ethambutol in Human Plasma by LC-MS/MS using Ethambutol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethambutol (B1671381) in human plasma. The method utilizes Ethambutol-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[1][2][3] The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer.[1][4][5]

Introduction

Ethambutol is a primary bacteriostatic agent used in the treatment of tuberculosis (TB).[6] Monitoring its concentration in plasma is crucial for optimizing treatment efficacy and minimizing potential toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules like Ethambutol in complex biological matrices due to its high selectivity and sensitivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative bioanalysis as it effectively compensates for variations during sample preparation and potential matrix effects.[1][2][6] This document provides a detailed protocol for the quantification of Ethambutol in human plasma using an LC-MS/MS method with this compound as the internal standard.

Experimental

Materials and Reagents
Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[1][7]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[7]

  • Analytical column (e.g., C18 reversed-phase, 50 x 2.1 mm, 1.8 µm)[4][7]

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Preparation of Solutions
  • Stock Solutions: Prepare individual stock solutions of Ethambutol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions of Ethambutol by serially diluting the stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.[4]

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.[7]

Sample Preparation Protocol
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (1 µg/mL) to each plasma sample, except for the blank.

  • Vortex the samples for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[1][7]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the mobile phase.[1][7]

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reversed-phase (e.g., Acquity UPLC HSS T3, 50 x 2.1 mm, 1.8 µm)[4]
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid[4][7]
Mobile Phase B Acetonitrile with 0.1% formic acid[4][7]
Flow Rate 0.4 - 0.5 mL/min[1][4]
Gradient A gradient elution is typically used for optimal separation.[4]
Injection Volume 2 - 10 µL[1][4]
Column Temperature 35°C[4]
Autosampler Temp 8°C[4]

Mass Spectrometry:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[4][5]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 2.0 kV[4]
Desolvation Temp 550°C[4]
MRM Transitions See Table 1

Table 1: MRM Transitions for Ethambutol and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ethambutol 205.1 - 205.23116.1 - 116.09
This compound 209.1120.0

(Note: The specific m/z values may vary slightly depending on the instrument and calibration.)[5]

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Ethambutol) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Ethambutol in the unknown samples is then determined from this calibration curve.

Method Performance

The performance of LC-MS/MS methods for Ethambutol quantification using a deuterated internal standard is summarized in the following table, compiled from various published studies.

Table 2: Summary of Quantitative Performance Data from Various LC-MS/MS Methods for Ethambutol.

Parameter"Virtual" Laboratory A[4]"Virtual" Laboratory B[2]"Virtual" Laboratory C[8]
Internal Standard This compoundThis compoundGlipizide (non-deuterated)
Linearity Range (µg/mL) 0.2 - 100.2 - 80.106 - 7.006
Correlation Coefficient (r²) >0.99Not Reported>0.99
Lower Limit of Quantification (LLOQ) (µg/mL) 0.20.20.106
Intra-day Precision (%CV) < 15%< 15%< 9.91%
Inter-day Precision (%CV) < 15%< 15%< 9.91%
Accuracy (% Recovery) 85-115%Not Reported98.70% (Mean Extraction Recovery)

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound IS plasma->add_is precipitate 3. Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge 4. Centrifugation precipitate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant injection 6. Injection supernatant->injection chromatography 7. Chromatographic Separation injection->chromatography detection 8. MS/MS Detection (MRM) chromatography->detection integration 9. Peak Integration detection->integration ratio 10. Calculate Area Ratio (Analyte/IS) integration->ratio quantification 11. Quantification (Calibration Curve) ratio->quantification internal_standard_logic cluster_analyte Analyte (Ethambutol) cluster_is Internal Standard (this compound) cluster_quant Quantification analyte_prep Sample Preparation Variability analyte_signal Analyte Signal analyte_prep->analyte_signal affects is_prep Sample Preparation Variability analyte_ion Ionization Variability analyte_ion->analyte_signal affects is_ion Ionization Variability ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_signal IS Signal is_prep->is_signal affects is_ion->is_signal affects is_signal->ratio result Accurate Quantification ratio->result corrects for variability

References

Application Note: High-Throughput Chromatographic Separation of Ethambutol and Ethambutol-d4 for Pharmacokinetic and Therapeutic Drug Monitoring Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anti-tuberculosis drug Ethambutol (B1671381) and its deuterated internal standard, Ethambutol-d4, in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects and ensuring high accuracy and precision.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications where reliable determination of Ethambutol concentrations is critical. The protocol outlines a straightforward protein precipitation sample preparation procedure and optimized chromatographic conditions for high-throughput analysis.

Introduction

Ethambutol is a primary bacteriostatic agent used in the treatment of tuberculosis.[2] Monitoring its concentration in biological fluids is crucial for optimizing treatment, ensuring efficacy, and minimizing dose-related side effects. LC-MS/MS has become the preferred method for the quantification of Ethambutol due to its high selectivity and sensitivity.[3] The incorporation of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by compensating for variations during sample preparation and analysis.[1][4] This document provides a detailed protocol for the separation and quantification of Ethambutol and this compound.

Experimental

Materials and Reagents
  • Ethambutol hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer is employed for this analysis. The following table summarizes the optimized chromatographic and mass spectrometric parameters.

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 50 mm x 2.0 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Gradient elution may be optimized for specific applications
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Ethambutol) m/z 205.1 > 116.1
MRM Transition (this compound) m/z 209.1 > 120.0

Note: The specific gradient and mass spectrometer parameters may require optimization based on the instrumentation used.

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation with Acetonitrile Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: A flowchart illustrating the major steps in the analytical workflow for the quantification of Ethambutol.

Detailed Protocol

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ethambutol and this compound in methanol (B129727) to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard spiking solution (this compound) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Data Analysis

The concentration of Ethambutol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method should be established over the desired concentration range.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the separation and quantification of Ethambutol and its deuterated internal standard, this compound, in biological matrices. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results.

References

Application Notes and Protocols for Ethambutol-d4 in Pharmacokinetic and Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol (B1671381) is a cornerstone bacteriostatic agent in the first-line combination therapy for tuberculosis (TB).[1][2][3] Accurate characterization of its pharmacokinetic (PK) and bioavailability profile is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing dose-dependent toxicities, such as optic neuritis.[2][3] Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high precision and accuracy.[4][5] Ethambutol-d4, a deuterated analog of Ethambutol, serves as an ideal internal standard for these studies, as its physicochemical properties are nearly identical to the parent drug, ensuring it mimics the analyte's behavior during sample extraction and analysis.[4][5][6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the pharmacokinetic and bioavailability studies of Ethambutol.

Mechanism of Action and Metabolism

Ethambutol's mechanism of action involves the inhibition of arabinosyl transferases, enzymes essential for the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[1][8][9][10] This disruption of cell wall formation leads to increased permeability and ultimately inhibits bacterial growth.[1][9]

Orally administered Ethambutol is well absorbed, with approximately 75-80% bioavailability.[8][11] Peak serum concentrations (Cmax) are typically reached within 2 to 4 hours (Tmax) post-administration.[2][3][8] The drug is partially metabolized in the liver by alcohol dehydrogenase to an aldehyde intermediate, which is then converted to a dicarboxylic acid metabolite.[2][8][12][13] The majority of the drug is excreted unchanged in the urine.[8][11]

Pharmacokinetic Parameters of Ethambutol

The following table summarizes key pharmacokinetic parameters for Ethambutol from various studies. These values can serve as a reference for designing and interpreting pharmacokinetic and bioavailability studies.

ParameterValueConditions/Patient PopulationReference
Bioavailability ~75-80%Oral administration[8][11]
77% (tablet), 80% (solution)Healthy volunteers[14]
Reduced by 15% in HIV-positive patientsSouth African TB patients[11]
Cmax 2-5 µg/mL25 mg/kg oral dose[8]
4.5 ± 1.0 µg/mL25 mg/kg, fasting[15]
3.8 ± 0.8 µg/mL25 mg/kg, with high-fat meal[15]
3.3 ± 0.5 µg/mL25 mg/kg, with antacids[15]
Tmax 2-4 hoursOral administration[2][3][8]
2.5 ± 0.9 hours25 mg/kg, fasting[15]
3.2 ± 1.3 hours25 mg/kg, with high-fat meal[15]
2.9 ± 1.2 hours25 mg/kg, with antacids[15]
AUC (0-∞) 28.9 ± 4.7 µg·h/mL25 mg/kg, fasting[15]
29.6 ± 4.7 µg·h/mL25 mg/kg, with high-fat meal[15]
27.5 ± 5.9 µg·h/mL25 mg/kg, with antacids[15]
Half-life (t½) 3.3 hoursNormal renal function[8]
~3-4 hours-[3]
Protein Binding 20-30%In plasma[8]
Clearance (CL/F) 40.7 L/hNewly diagnosed pulmonary TB patients[16]
39.9 L/h (for a 50-kg individual)South African TB patients[11]

Experimental Protocols

Bioanalytical Method for Ethambutol Quantification using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical procedure for the quantification of Ethambutol in human plasma.

1. Materials and Reagents:

  • Ethambutol reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Ethambutol Stock Solution (1 mg/mL): Accurately weigh and dissolve Ethambutol in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ethambutol stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, and then re-equilibrating the column.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Ethambutol: (Precursor ion > Product ion) - Specific m/z values to be determined during method development.

    • This compound: (Precursor ion > Product ion) - Specific m/z values to be determined during method development.

5. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte (Ethambutol) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • The concentration of Ethambutol in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Ethambutol_Metabolism Ethambutol Ethambutol Aldehyde_Intermediate Aldehyde Intermediate Ethambutol->Aldehyde_Intermediate Alcohol Dehydrogenase Dicarboxylic_Acid 2,2'-(ethylenediimino)di-butyric acid Aldehyde_Intermediate->Dicarboxylic_Acid Aldehyde Dehydrogenase PK_Study_Workflow cluster_pre_study Pre-Study cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Protocol_Design Protocol Design & Ethics Approval Subject_Recruitment Subject Recruitment & Informed Consent Protocol_Design->Subject_Recruitment Dosing Ethambutol Administration Subject_Recruitment->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage (-80°C) Blood_Sampling->Sample_Processing Sample_Analysis Sample Preparation & LC-MS/MS Analysis (with this compound IS) Sample_Processing->Sample_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, etc.) Sample_Analysis->PK_Modeling Bioavailability_Calc Bioavailability Calculation PK_Modeling->Bioavailability_Calc Report Final Report Generation Bioavailability_Calc->Report

References

Protocol for the Bioanalysis of Ethambutol using Ethambutol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of ethambutol (B1671381) in biological matrices, typically human plasma, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates Ethambutol-d4 as a stable isotope-labeled internal standard to ensure high accuracy, precision, and robustness of the bioanalytical method. This application note is intended to guide researchers in implementing a reliable method for pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications involving ethambutol.

Introduction

Ethambutol is a primary bacteriostatic agent used in the treatment of tuberculosis.[][2] Accurate measurement of its concentration in biological fluids is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. The use of an internal standard (IS) in bioanalytical methods is essential to compensate for variability during sample preparation and analysis.[3][4] A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry.[4] It behaves almost identically to the analyte during extraction and ionization, thereby correcting for matrix effects and improving the overall precision and accuracy of the method. This protocol details a validated LC-MS/MS method for the quantification of ethambutol in human plasma using this compound as the internal standard.

Mechanism of Action of Ethambutol

Ethambutol's primary mechanism of action involves the inhibition of arabinosyl transferases, enzymes essential for the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall. This disruption of cell wall synthesis leads to increased permeability and loss of structural integrity, ultimately inhibiting bacterial growth.

Ethambutol_Mechanism cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_drug_action Drug Action UDP_Galp UDP-Galp Arabinogalactan Arabinogalactan UDP_Galp->Arabinogalactan Polymerization Arabinan Arabinan Arabinan->Arabinogalactan Polymerization Arabinosyl_Transferase Arabinosyl Transferases (EmbA, EmbB, EmbC) Mycolic_Acids Mycolic Acids Arabinogalactan->Mycolic_Acids Attachment Cell_Wall Intact Cell Wall Mycolic_Acids->Cell_Wall Formation Ethambutol Ethambutol Inhibition Inhibition Ethambutol->Inhibition Arabinosyl_Transferase->Inhibition Disrupted_AG Disrupted Arabinogalactan Synthesis Inhibition->Disrupted_AG Permeability Increased Cell Wall Permeability Disrupted_AG->Permeability Bacteriostasis Bacteriostasis Permeability->Bacteriostasis

Caption: Mechanism of action of Ethambutol.

Experimental Protocol

This protocol is a composite based on common practices reported in the literature for the bioanalysis of ethambutol using a deuterated internal standard.

Materials and Reagents
Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ethambutol and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Ethambutol stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound, 20 µL) Sample->Add_IS Vortex1 Vortex (30s) Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex (2 min) Add_ACN->Vortex2 Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow for Ethambutol quantification.

Liquid Chromatography Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Example Transitions:

    • Ethambutol: m/z 205.2 → 116.2

    • This compound: m/z 209.2 → 116.2 (Note: The exact m/z for the product ion may vary depending on the fragmentation pattern, but often a common fragment is monitored).

Data Presentation and Performance Characteristics

The use of a deuterated internal standard like this compound generally results in superior performance compared to methods using structural analog internal standards.

Table 1: Performance Characteristics with Deuterated Internal Standard (this compound)

ParameterReported Performance
Linearity Range0.100 - 10.000 µg/mL
Accuracy95.0% - 105.0%
Precision (%CV)< 10%
Lower Limit of Quantification (LLOQ)0.100 µg/mL
Mean Extraction Recovery> 90%

Table 2: Comparison with a Non-Isotopic Internal Standard (Cimetidine)

ParameterReported Performance
Linearity Range0.2 - 5 µg/mL
AccuracyWithin ±15% of nominal
Precision (%CV)< 15%
Lower Limit of Quantification (LLOQ)0.2 µg/mL

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed to ensure the reliability of the analytical results. The key validation parameters are outlined below.

Validation_Parameters cluster_parameters Key Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Calibration_Curve Calibration Curve Validation->Calibration_Curve Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Table 3: Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards within ±15% of nominal (±20% at LLOQ).
Accuracy Mean concentration at each QC level should be within ±15% of the nominal value.
Precision Coefficient of variation (%CV) should not exceed 15% for each QC level.
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20%).
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust and reliable approach for the quantification of ethambutol in human plasma. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring the high quality of data required for clinical and pharmaceutical research. Adherence to the detailed protocol and thorough method validation will ensure the generation of accurate and reproducible results.

References

Application Note: Quantification of Ethambutol in Human Urine using a Validated LC-MS/MS Method with Ethambutol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ethambutol (EMB) in human urine samples. The use of a stable isotope-labeled internal standard, Ethambutol-d4, ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical research. The protocol herein details sample preparation, chromatographic and mass spectrometric conditions, and provides a summary of method validation parameters.

Introduction

Ethambutol is a first-line bacteriostatic agent crucial for the treatment of tuberculosis (TB).[1][2] Monitoring its concentration in biological fluids is essential for optimizing dosage, ensuring therapeutic efficacy, and minimizing dose-related adverse effects, most notably optic neuritis.[2] Analysis of Ethambutol levels in urine offers a non-invasive method to evaluate drug excretion and patient adherence to treatment regimens.[2] LC-MS/MS has become the gold standard for quantifying drugs in complex biological matrices due to its high selectivity and sensitivity.[1] The incorporation of a stable isotope-labeled internal standard like this compound, which has nearly identical physicochemical properties to the analyte, allows for effective correction of variability during sample preparation and analysis, thereby enhancing the reliability of the quantification.

Experimental Protocols

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A simple "dilute-and-shoot" method is employed for urine sample preparation, which is both rapid and minimizes the potential for analyte loss.

  • Thaw frozen human urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 14,000 rpm for 10 minutes to pellet any particulate matter.

  • Prepare a working solution of the internal standard (this compound) in a 50:50 (v/v) mixture of methanol and water.

  • In a clean microcentrifuge tube, combine 100 µL of the supernatant from the centrifuged urine sample with 900 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Transfer the final solution into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water or 5 mM ammonium acetate in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Gradient: A gradient elution is typically used to separate Ethambutol from endogenous urine components.

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Ethambutol: m/z 205.2 → 116.1

    • This compound: The precursor ion will be shifted by +4 m/z, and the product ion may be the same or shifted depending on the location of the deuterium (B1214612) labels. The exact transition should be optimized by direct infusion of the standard.

Data Presentation

The quantitative performance of LC-MS/MS methods for Ethambutol analysis from various studies is summarized in the table below.

Validation ParameterPerformance MetricBiological MatrixReference
Linearity Range 0.2 - 5 µg/mLHuman Plasma
0.106 - 7.006 µg/mLHuman Plasma
0.5 - 100 µg/mLHuman Urine
Correlation Coefficient (r²) > 0.99Human Plasma
Lower Limit of Quantification (LLOQ) 0.2 µg/mLHuman Plasma
0.106 µg/mLHuman Plasma
0.5 µg/mLHuman Urine
Intra-day Precision (%CV) < 15%Human Plasma
< 9.91%Human Plasma
Inter-day Precision (%CV) < 15%Human Plasma
< 9.91%Human Plasma
Accuracy (% Bias) Within ± 15%Human Plasma
Mean Extraction Recovery 98.70%Human Plasma

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection centrifuge Centrifugation (14,000 rpm, 10 min) urine_sample->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_is Add this compound Internal Standard supernatant->add_is vortex Vortex Mix add_is->vortex transfer Transfer to Autosampler Vial vortex->transfer lc_injection LC Injection transfer->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection MS/MS Detection (ESI+, MRM) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Calibration Curve Plot ratio_calc->calibration_curve quantification Quantify Ethambutol Concentration calibration_curve->quantification G Principle of Stable Isotope Dilution cluster_process Analytical Process cluster_result Result Analyte Ethambutol (Unknown Amount) SamplePrep Sample Preparation (Extraction, Dilution) Analyte->SamplePrep IS This compound (Known Amount) IS->SamplePrep LCMS LC-MS/MS Analysis (Ionization) SamplePrep->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio note Variations in sample prep and ionization affect both analyte and IS equally, thus the ratio remains constant, leading to accurate results. LCMS->note Quantification Accurate Quantification Ratio->Quantification

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Ethambutol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol is a cornerstone in the combination therapy for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (M. tuberculosis).[1] Its primary mechanism of action involves the inhibition of arabinosyl transferases, enzymes crucial for the biosynthesis of the mycobacterial cell wall.[1] Specifically, Ethambutol disrupts the formation of arabinogalactan, a key component that links mycolic acids to the peptidoglycan layer, thereby compromising the cell wall's integrity.[1] While Ethambutol itself is a critical positive control in high-throughput screening (HTS) campaigns for novel anti-TB compounds, its deuterated analog, Ethambutol-d4, serves a distinct but equally vital role in the drug discovery pipeline.[1][2]

This compound is primarily employed as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Ethambutol in biological matrices. This application is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are critical for optimizing dosing regimens and evaluating the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.

These application notes provide detailed protocols for both a whole-cell HTS assay for M. tuberculosis using Ethambutol as a control and the subsequent bioanalytical quantification of Ethambutol using this compound.

Signaling Pathway of Ethambutol Action

Ethambutol's mechanism of action is targeted at the mycobacterial cell wall synthesis pathway. It specifically inhibits arabinosyl transferases (EmbA, EmbB, and EmbC), which are responsible for the polymerization of arabinose into arabinogalactan. This disruption prevents the formation of the mycolyl-arabinogalactan-peptidoglycan complex, a critical structural component of the mycobacterial cell wall. The compromised cell wall loses its integrity, leading to increased permeability and ultimately inhibiting bacterial growth.

Ethambutol_Pathway cluster_synthesis Arabinogalactan Synthesis UDP_Gal UDP-Galactopyranose DPA Decaprenyl-P-Arabinose UDP_Gal->DPA Polymerization Arabinogalactan Arabinogalactan DPA->Arabinogalactan EmbA/B/C Cell_Wall Mycobacterial Cell Wall Arabinogalactan->Cell_Wall Ligation Mycolic_Acid Mycolic Acids Mycolic_Acid->Cell_Wall EmbA EmbA EmbB EmbB EmbC EmbC Ethambutol Ethambutol Ethambutol->EmbA Ethambutol->EmbB Ethambutol->EmbC

Mechanism of action of Ethambutol in Mycobacterium tuberculosis.

High-Throughput Screening for Anti-Tuberculosis Compounds

Whole-cell phenotypic screening is a common and effective strategy to identify novel compounds with anti-tubercular activity. These assays assess the ability of compounds to inhibit the growth of M. tuberculosis in a multi-well plate format, enabling the rapid screening of large compound libraries.

Quantitative Data for HTS Assay Validation using Ethambutol

The following table summarizes key quantitative parameters for validating a whole-cell HTS assay for M. tuberculosis, using Ethambutol as a positive control.

ParameterTypical ValueSignificance
Z'-Factor > 0.5A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls, making it suitable for HTS.
Signal-to-Background (S/B) Ratio > 3Indicates a sufficient dynamic range of the assay signal to distinguish between active and inactive compounds.
Coefficient of Variation (%CV) < 10%A low %CV for controls indicates good reproducibility of the assay.
Ethambutol IC50 0.5 - 2.0 µg/mLThe half-maximal inhibitory concentration of Ethambutol against M. tuberculosis H37Rv serves as a benchmark for the potency of new compounds.
Minimum Inhibitory Concentration (MIC) 4 µg/mLThe lowest concentration of a drug that prevents visible growth of a bacterium.
Hit Criteria ≥ 90% inhibitionCompounds demonstrating inhibition above this threshold in the primary screen are selected for further dose-response studies.

Experimental Protocols

Whole-Cell High-Throughput Screening Assay for M. tuberculosis

This protocol describes a whole-cell phenotypic screen using the Alamar Blue reagent to assess the viability of M. tuberculosis in a 384-well format.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • 384-well black, clear-bottom microtiter plates

  • Ethambutol (positive control)

  • DMSO (negative control)

  • Alamar Blue reagent

  • Microplate reader (fluorescence or absorbance)

Protocol:

  • Compound Plating:

    • Prepare compound library plates by dispensing test compounds into 384-well plates to a final concentration of, for example, 10 µg/mL.

    • For control wells, dispense Ethambutol solution (final concentration, e.g., 10 µg/mL) as a positive control and DMSO as a negative control.

  • Bacterial Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture in fresh supplemented 7H9 broth to a final OD600 of 0.001.

  • Inoculation:

    • Dispense 50 µL of the bacterial inoculum into each well of the compound-plated 384-well plates.

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 37°C for 5-7 days in a humidified incubator.

  • Assay Readout:

    • Add 10 µL of Alamar Blue reagent to each well.

    • Incubate for an additional 12-24 hours at 37°C.

  • Data Acquisition:

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of bacterial growth for each compound relative to the positive (Ethambutol) and negative (DMSO) controls.

    • Compounds meeting the hit criteria (e.g., ≥90% inhibition) are selected for dose-response analysis to determine their IC50 values.

HTS_Workflow start Start compound_plating Compound Plating (384-well plate) start->compound_plating inoculum_prep M. tuberculosis Inoculum Preparation start->inoculum_prep inoculation Inoculation compound_plating->inoculation inoculum_prep->inoculation incubation Incubation (5-7 days, 37°C) inoculation->incubation alamar_blue Add Alamar Blue incubation->alamar_blue incubation2 Incubation (12-24 hours, 37°C) alamar_blue->incubation2 readout Fluorescence/Absorbance Readout incubation2->readout data_analysis Data Analysis (% Inhibition, Hit Selection) readout->data_analysis end End data_analysis->end LCMS_Workflow start Start sample_prep Sample Preparation (Plasma + this compound IS, Protein Precipitation) start->sample_prep extraction Supernatant Evaporation & Reconstitution sample_prep->extraction injection LC-MS/MS Injection extraction->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data_analysis Data Analysis (Calibration Curve, Quantification) detection->data_analysis end End data_analysis->end

References

Application Note: The Role of Ethambutol-d4 in the Metabolic Profiling and Quantification of Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethambutol (B1671381) is a primary bacteriostatic agent used in the combination therapy of tuberculosis (TB), primarily caused by Mycobacterium tuberculosis.[1][2][3] Therapeutic drug monitoring (TDM) of ethambutol is crucial to ensure efficacy, prevent toxicity, and minimize the development of drug resistance.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of anti-TB drugs due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards is paramount for accurate and precise quantification, as they compensate for variations during sample preparation and analysis. Ethambutol-d4, a deuterated analog of ethambutol, serves as an excellent internal standard for the quantification of ethambutol and has also been effectively used in the simultaneous analysis of other first-line anti-TB drugs like isoniazid (B1672263) and pyrazinamide.

This application note provides a detailed overview of the metabolic fate of ethambutol and the application of this compound in metabolic profiling and quantitative analysis.

Metabolic Pathway of Ethambutol

Ethambutol undergoes metabolism in the liver. The primary metabolic pathway involves oxidation by alcohol dehydrogenase to an aldehyde intermediate, which is then further oxidized to form the dicarboxylic acid metabolite, 2,2'-(ethylenediimino)di-butyric acid. Approximately 50% of an administered dose is excreted unchanged in the urine, while 8-15% is eliminated as inactive metabolites.

Ethambutol_Metabolism Ethambutol Ethambutol Aldehyde Aldehyde Intermediate Ethambutol->Aldehyde Alcohol Dehydrogenase Urine_Unchanged Unchanged Ethambutol (Urine Excretion) Ethambutol->Urine_Unchanged Dicarboxylic_Acid 2,2'-(ethylenediimino)di-butyric acid (Inactive Metabolite) Aldehyde->Dicarboxylic_Acid Aldehyde Dehydrogenase Urine_Metabolite Metabolites (Urine Excretion) Dicarboxylic_Acid->Urine_Metabolite

Caption: Metabolic pathway of Ethambutol.

Quantitative Analysis using this compound

This compound is the preferred internal standard for the quantification of ethambutol in biological matrices. Its chemical structure and ionization properties are nearly identical to the unlabeled drug, ensuring that it behaves similarly during extraction, chromatography, and ionization, thus providing reliable correction for any analytical variability.

Data Presentation: Performance of LC-MS/MS Methods

The following tables summarize the performance characteristics of various LC-MS/MS methods utilizing this compound for the quantification of ethambutol and other anti-tuberculosis drugs.

Table 1: Ethambutol Quantification in Human Plasma

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 0.2 - 100.2 - 50.25 - 10
LLOQ (µg/mL) 0.20.20.25
Intra-day Precision (%CV) < 9%< 15%Not Reported
Inter-day Precision (%CV) < 9%< 15%Not Reported
Accuracy (%) -9.3 to 7.3Within ±15Not Reported
Internal Standard This compoundThis compoundThis compound

Table 2: Simultaneous Quantification of Anti-TB Drugs in Human Plasma using this compound

AnalyteLinearity Range (µg/mL)LLOQ (µg/mL)Precision (%CV)Accuracy (%)
Isoniazid 0.2 - 100.2< 9-9.3 to 7.3
Pyrazinamide 1 - 651< 9-9.3 to 7.3
Ethambutol 0.2 - 100.2< 9-9.3 to 7.3

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol details the protein precipitation method for extracting ethambutol and other anti-TB drugs from human plasma.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (containing this compound).

  • Protein Precipitation: Add 300 µL of methanol (B129727) or acetonitrile (B52724) to the plasma sample.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general methodology for the chromatographic separation and mass spectrometric detection of ethambutol.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., ZORBAX SB-C18, Kinetex Polar C18) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions are:

    • Ethambutol: m/z 205.1 > 116.1

    • This compound: m/z 209.1 > 120.0

  • Data Analysis: The concentration of ethambutol is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard (this compound) Plasma->IS Precipitate Protein Precipitation (Acetonitrile/Methanol) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC/UHPLC Separation (C18 Column) Supernatant->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: General workflow for Ethambutol analysis.

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, reliable, and accurate method for the metabolic profiling and quantification of ethambutol in biological samples. The detailed protocols and compiled data presented in this application note offer a valuable resource for researchers, scientists, and drug development professionals involved in the therapeutic drug monitoring and pharmacokinetic studies of anti-tuberculosis drugs. The high sensitivity and specificity of this method are essential for optimizing patient treatment and combating the global health threat of tuberculosis.

References

Troubleshooting & Optimization

Overcoming matrix effects in Ethambutol analysis with Ethambutol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethambutol-d4 to overcome matrix effects in the analysis of Ethambutol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Ethambutol?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Ethambutol, by co-eluting, undetected components present in the sample matrix.[1] In biological samples like plasma, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[1] For a polar compound like Ethambutol, ion suppression is a frequent challenge, which can lead to the underestimation of its concentration and result in inaccurate and irreproducible quantification.[1][2]

Q2: Why is this compound recommended as an internal standard for Ethambutol analysis?

A: this compound is a stable isotope-labeled (SIL) internal standard. The ideal internal standard co-elutes with the analyte and exhibits similar ionization characteristics.[3] Because this compound is chemically almost identical to Ethambutol, it behaves similarly during sample extraction, chromatography, and ionization. This allows it to effectively compensate for variations in sample preparation and matrix-induced signal fluctuations, leading to more accurate and precise quantification.

Q3: How can I qualitatively assess matrix effects in my Ethambutol assay?

A: A qualitative assessment of matrix effects can be performed using the post-column infusion technique. This method involves infusing a constant flow of Ethambutol and this compound solution into the mass spectrometer's detector, downstream of the analytical column. A blank, extracted matrix sample is then injected. Dips or peaks in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression or enhancement, respectively.

Troubleshooting Guide

Issue 1: Inconsistent signal for the this compound internal standard across different samples.
  • Possible Cause: Variable matrix effects between samples. Significant differences in the matrix composition from one sample to another can lead to differential ion suppression or enhancement that even a SIL internal standard cannot fully compensate for. This variability can stem from differences in patient populations, sample collection techniques, or storage conditions.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Enhance the sample cleanup process to remove more of the interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample extract compared to protein precipitation.

    • Modify Chromatographic Conditions: Adjust the mobile phase gradient, flow rate, or consider a different analytical column to achieve better separation of Ethambutol and this compound from the matrix interferences.

    • Dilute the Sample: If high concentrations of Ethambutol are suspected of causing suppression of the internal standard signal, diluting the sample can bring the analyte concentration into a range that avoids detector saturation and reduces this effect.

Issue 2: The calculated IS-normalized matrix factor has a high coefficient of variation (CV > 15%).
  • Possible Cause: The internal standard is not adequately compensating for the variability in the matrix effect across different lots of the biological matrix.

  • Troubleshooting Steps:

    • Re-evaluate the Internal Standard: While this compound is generally the best choice, confirm its purity and stability.

    • Investigate Different Extraction Methods: The efficiency of removing matrix components can vary significantly between different extraction techniques. Experiment with protein precipitation, LLE, and SPE to find the most effective method for your specific matrix.

    • Chromatographic Optimization: Ensure that the chromatography is robust and that Ethambutol and this compound are eluting in a region with minimal matrix effects, as identified by post-column infusion experiments.

Experimental Protocols

Quantitative Assessment of Matrix Effects

This protocol outlines the procedure to quantitatively determine the matrix effect using this compound as the internal standard.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Ethambutol and this compound into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike Ethambutol and this compound into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike Ethambutol and this compound into the blank biological matrix before the extraction process at the same three concentration levels.

  • Analyze the Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)

    • The coefficient of variation (CV) of the IS-normalized MF should be ≤ 15%.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for preparing plasma samples for Ethambutol analysis.

  • To 100 µL of human plasma in a microcentrifuge tube, add the this compound internal standard solution.

  • Perform protein precipitation by adding a suitable volume of acetonitrile (B52724) (typically 3-4 times the plasma volume).

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the tubes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Data Presentation

Table 1: Quantitative Assessment of Matrix Effect with this compound

Concentration LevelMatrix Factor (MF)IS-Normalized Matrix Factor%CV of IS-Normalized MF
Low QCVariesClose to 1.0< 15%
Medium QCVariesClose to 1.0< 15%
High QCVariesClose to 1.0< 15%

This table summarizes the expected outcomes when using a stable isotope-labeled internal standard like this compound. The IS-normalized matrix factor should be close to 1.0 with low variability, indicating effective compensation for matrix effects.

Table 2: Comparison of Internal Standards for Ethambutol Analysis

Internal StandardTypeAdvantagesDisadvantages
This compound Stable Isotope-LabeledCo-elutes with analyte, similar ionization, best compensation for matrix effects.Higher cost.
Cimetidine Structural AnalogLower cost.Different chromatographic and ionization behavior, may not fully compensate for matrix effects.
Glipizide Structural AnalogLower cost.Different physicochemical properties, higher potential for differential matrix effects.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms Tandem MS Detection hplc->msms integration Peak Integration msms->integration quantification Quantification integration->quantification

Caption: Workflow for Ethambutol analysis using this compound IS.

matrix_effect_logic cluster_problem The Problem cluster_solution The Solution cluster_outcome The Outcome matrix Matrix Components ion_suppression Ion Suppression/Enhancement matrix->ion_suppression compensation Compensation for Matrix Effects ethambutol Ethambutol (Analyte) ethambutol->ion_suppression coelution Co-elution & Similar Ionization ethambutol->coelution ethambutol_d4 This compound (IS) ethambutol_d4->ion_suppression ethambutol_d4->coelution coelution->compensation accurate_quant Accurate Quantification compensation->accurate_quant

Caption: Logic of matrix effect compensation with this compound.

References

Technical Support Center: Optimizing Ethambutol-d4 Recovery from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Ethambutol-d4 from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The primary methods for extracting this compound from biological samples such as plasma, serum, and urine include:

  • Protein Precipitation (PPT): This is a simple and rapid technique where a precipitating agent is added to the sample to denature and pellet proteins, leaving the analyte of interest in the supernatant.[1][2]

  • Solid-Phase Extraction (SPE): A more selective method where the sample is passed through a solid sorbent that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted.[3][4][5]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[6]

Q2: I am experiencing low recovery of this compound. What are the likely causes?

A2: Low recovery of this compound can stem from several factors throughout the sample preparation and analysis workflow.[7] Key areas to investigate include:

  • Inefficient Extraction: The chosen extraction method may not be optimal for the specific biological matrix and the physicochemical properties of this compound.

  • Analyte Loss during Sample Handling: Adsorption of the analyte to container surfaces, improper storage conditions, or losses during sample transfer steps can contribute to low recovery.[7]

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.

  • Incomplete Elution (SPE): The elution solvent may not be strong enough to completely recover the analyte from the SPE sorbent.

  • Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the charge state and solubility of this compound, affecting its partitioning and retention behavior.

Q3: How can I improve the recovery of this compound when using protein precipitation?

A3: To enhance recovery with protein precipitation, consider the following:

  • Choice of Precipitating Agent: Different organic solvents (e.g., acetonitrile (B52724), methanol (B129727), acetone) and acids (e.g., trichloroacetic acid) have varying efficiencies in protein removal and can affect analyte recovery.[1][2] Experiment with different agents to find the most effective one for your matrix.

  • Solvent-to-Sample Ratio: A common starting point is a 3:1 ratio of precipitating solvent to sample volume. Optimizing this ratio can improve precipitation efficiency and analyte recovery.

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice or at -20°C) can enhance protein removal and minimize the risk of analyte degradation.[1]

  • Vortexing and Centrifugation: Ensure thorough vortexing to facilitate complete protein precipitation. Optimize centrifugation speed and time to achieve a compact protein pellet and clear supernatant.

Q4: What should I consider when developing a Solid-Phase Extraction (SPE) method for this compound?

A4: For successful SPE method development, focus on these key parameters:

  • Sorbent Selection: The choice of sorbent is critical. For a polar compound like this compound, a polymeric reversed-phase sorbent or a mixed-mode cation exchange sorbent could be effective.[3][5]

  • Conditioning and Equilibration: Properly conditioning the sorbent with an organic solvent followed by equilibration with an aqueous solution is essential for consistent analyte retention.

  • Sample Loading: Control the flow rate during sample loading to ensure adequate interaction between this compound and the sorbent.

  • Wash Steps: Use appropriate wash solvents to remove interfering matrix components without prematurely eluting the analyte.

  • Elution: Select a strong enough elution solvent to ensure complete recovery of this compound from the sorbent. The pH of the elution solvent may need to be adjusted to alter the charge state of the analyte and facilitate its release.

Troubleshooting Guides

Issue 1: Low Recovery of this compound from Plasma using Protein Precipitation
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Precipitating Agent Test different precipitating agents such as acetonitrile, methanol, and trichloroacetic acid (TCA).Improved protein removal and higher analyte recovery in the supernatant.
Incorrect Solvent to Plasma Ratio Vary the ratio of precipitating solvent to plasma (e.g., 2:1, 3:1, 4:1).Determine the optimal ratio that maximizes recovery without significantly diluting the sample.
Incomplete Protein Precipitation Increase vortexing time after adding the precipitating agent. Optimize centrifugation speed and duration.A more compact protein pellet and a clearer supernatant, indicating more complete protein removal.
Analyte Adsorption to Labware Use low-binding microcentrifuge tubes and pipette tips.Minimized loss of this compound due to non-specific binding.
Precipitation at Room Temperature Perform the precipitation step on ice or in a cold room.Enhanced protein precipitation and minimized potential for analyte degradation.[1]
Issue 2: Inconsistent Recovery of this compound with Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Sorbent Material Screen different SPE sorbents (e.g., C18, polymeric, mixed-mode cation exchange).Identification of a sorbent that provides strong retention and high recovery of this compound.
Breakthrough During Sample Loading Decrease the flow rate during sample application. Check if the sample volume exceeds the sorbent capacity.Improved retention of the analyte on the SPE cartridge.
Analyte Loss During Washing Analyze the wash eluate for the presence of this compound. Use a weaker wash solvent if necessary.Retention of the analyte on the sorbent during the wash steps.
Incomplete Elution Increase the organic solvent strength or volume in the elution step. Optimize the pH of the elution solvent.Complete recovery of this compound from the sorbent in the elution fraction.
Variable pH Ensure consistent pH of the sample and all solutions used in the SPE protocol.Reproducible retention and elution of the analyte, leading to consistent recovery.

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile
  • Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Cartridge
  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibration: Pass 1 mL of an appropriate buffer (e.g., 2% formic acid in water) through the cartridge.

  • Sample Loading: Mix 200 µL of the biological sample with 200 µL of the equilibration buffer and load the mixture onto the SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Data Presentation

Table 1: Comparison of this compound Recovery using Different Protein Precipitation Solvents

Precipitating SolventSolvent to Sample RatioMean Recovery (%)RSD (%)
Acetonitrile3:192.54.8
Methanol3:185.36.2
Acetone3:188.15.5
Trichloroacetic Acid (10%)1:179.88.1

Note: Data are hypothetical and for illustrative purposes. Actual recovery will depend on the specific experimental conditions and matrix.

Table 2: Effect of Elution Solvent on this compound Recovery from a Mixed-Mode SPE Sorbent

Elution SolventMean Recovery (%)RSD (%)
100% Methanol65.27.3
5% Formic Acid in Methanol78.95.1
5% Ammonium Hydroxide in Methanol95.73.9
5% Ammonium Hydroxide in Acetonitrile93.44.2

Note: Data are hypothetical and for illustrative purposes. Actual recovery will depend on the specific experimental conditions and matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) start->add_is extraction Extraction Method add_is->extraction ppt Protein Precipitation extraction->ppt PPT spe Solid-Phase Extraction extraction->spe SPE lle Liquid-Liquid Extraction extraction->lle LLE supernatant Collect Supernatant ppt->supernatant elute Elute Analyte spe->elute organic_phase Collect Organic Phase lle->organic_phase drydown Evaporate to Dryness supernatant->drydown elute->drydown organic_phase->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General experimental workflow for this compound extraction and analysis.

troubleshooting_logic start Low this compound Recovery check_method Review Extraction Method start->check_method ppt Protein Precipitation Issue? check_method->ppt PPT spe SPE Issue? check_method->spe SPE check_handling Investigate Sample Handling: - Adsorption to labware - Storage Stability check_method->check_handling Other optimize_ppt Optimize PPT: - Solvent Type - Solvent Ratio - Temperature ppt->optimize_ppt optimize_spe Optimize SPE: - Sorbent Choice - Wash/Elution Solvents - pH spe->optimize_spe solution Improved Recovery optimize_ppt->solution optimize_spe->solution check_matrix Assess Matrix Effects check_handling->check_matrix check_matrix->solution

Caption: Troubleshooting logic for low this compound recovery.

References

Ethambutol-d4 stability in solution and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ethambutol-d4 in solution and its long-term storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. For optimal stability, it is crucial to adhere to the following guidelines.

Q2: How should I store this compound solutions?

A2: When preparing stock solutions of this compound, it is recommended to use a suitable solvent such as DMSO. Once in solution, it is critical to store it at low temperatures to maintain its integrity. Aliquoting the solution into single-use vials is also advised to avoid repeated freeze-thaw cycles.[1]

Q3: Is this compound susceptible to degradation?

A3: Yes, this compound, like its non-deuterated counterpart, can degrade under certain conditions. Factors that can influence its stability include pH, temperature, moisture, and exposure to oxidizing agents. Forced degradation studies on Ethambutol have shown that it can undergo hydrolysis (in acidic and basic conditions), oxidation, and photolysis.[2]

Q4: What are the known impurities or degradation products of Ethambutol?

A4: The degradation of Ethambutol can lead to the formation of several impurities. Some of the known process-related impurities and potential degradation products include 2-Aminobutan-1-ol and 2,2'-(Ethane-1,2-diylbis(azanediyl))dibutanoic Acid. In forced degradation studies, various degradation products are separated using techniques like RP-HPLC.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Issue Possible Cause Troubleshooting Steps
Loss of Potency in Solution Improper storage temperature.Ensure solutions are stored at the recommended temperatures (-20°C for short-term and -80°C for long-term).[1]
Repeated freeze-thaw cycles.Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
pH of the solution is not optimal.For aqueous solutions, maintain a pH between 5 and 7 for maximal stability.
Exposure to light.Store solutions in amber vials or protect them from light, especially if photolytic degradation is a concern.
Precipitation in Solution Solvent is not appropriate or has absorbed moisture.Use freshly opened, anhydrous solvents like DMSO for preparing solutions. Ethambutol is hygroscopic.
Concentration is too high for the storage temperature.Check the solubility of this compound in the chosen solvent at the storage temperature. Consider preparing a more dilute solution.
Appearance of Unknown Peaks in Chromatogram Degradation of this compound.Review storage and handling procedures. Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[2]
Contamination of the solvent or container.Use high-purity solvents and clean containers.

Data on Storage and Stability

The following tables summarize the recommended storage conditions and stability of this compound.

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Powder-20°C3 years
4°C2 years
In DMSO-80°C6 months[1]
-20°C1 month

Table 2: Stability of Ethambutol in Aqueous Solution

Concentration Storage Temperature Duration
0.5%3 to 7°C1 year

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent and at a given temperature.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, water, buffer of a specific pH)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)
  • Temperature-controlled storage units (e.g., refrigerator, freezer)

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to achieve a specific concentration.
  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the stock solution using a validated HPLC or LC-MS/MS method to determine the initial concentration and purity.
  • Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., 4°C, -20°C, room temperature). Protect from light if necessary.
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), retrieve a vial from storage.
  • Sample Analysis: Allow the sample to equilibrate to room temperature and analyze it using the same analytical method as in step 2.
  • Data Evaluation: Compare the concentration and purity of the stored sample to the initial (time zero) results to determine the percentage of degradation.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Stock Solution t0 Initial Analysis (T=0) (HPLC/LC-MS) prep->t0 storage Aliquot and Store at Desired Conditions prep->storage data Evaluate Degradation t0->data tp Analyze at Time Points storage->tp tp->data

Caption: Workflow for assessing the stability of this compound in solution.

troubleshooting_stability Troubleshooting this compound Stability Issues start Stability Issue (e.g., Degradation) check_storage Verify Storage Conditions (Temp, Light) start->check_storage check_solution Examine Solution Preparation (Solvent, pH) start->check_solution check_handling Review Handling Procedures (Freeze-Thaw) start->check_handling remediate_storage Correct Storage Conditions check_storage->remediate_storage remediate_solution Optimize Solution Parameters check_solution->remediate_solution remediate_handling Implement Best Practices check_handling->remediate_handling

Caption: Decision tree for troubleshooting stability problems with this compound.

degradation_pathway Potential Degradation Pathways of this compound ethambutol This compound hydrolysis Hydrolysis (Acidic/Basic) ethambutol->hydrolysis oxidation Oxidation ethambutol->oxidation photolysis Photolysis ethambutol->photolysis degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products

Caption: General degradation pathways for this compound under stress conditions.

References

Technical Support Center: Troubleshooting Chromatographic Peak Shape for Ethambut-ol and Ethambutol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape in the chromatographic analysis of Ethambutol (B1671381) and its deuterated internal standard, Ethambutol-d4.

Troubleshooting Guide

Poor peak shape can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the analysis of Ethambutol and this compound.

Issue 1: Peak Tailing

Peak tailing is a common problem when analyzing basic compounds like Ethambutol, often caused by secondary interactions with the stationary phase.

Primary Causes and Solutions:

  • Secondary Interactions with Residual Silanols: The basic amine groups of Ethambutol can interact with acidic residual silanol (B1196071) groups on the silica-based column packing material, leading to longer retention for some molecules and resulting in a tailing peak.[1]

    • Solution 1: Mobile Phase Modification:

      • Add a Tailing Inhibitor: Incorporate a small amount of a basic modifier, such as triethylamine (B128534) (TEA), into the mobile phase.[1][2] TEA will compete with Ethambutol for the active silanol sites, masking them and improving peak symmetry. A concentration of 0.2% to 1% v/v TEA has been shown to be effective.[2][3]

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) ensures consistent protonation of Ethambutol, minimizing unwanted interactions with the stationary phase.[1][2] The addition of acids like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape and retention.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and leading to increased tailing. This is more likely after a large number of injections.[1]

    • Solution 2: Column Selection and Care:

      • Use an End-Capped Column: Modern, well-end-capped columns have fewer accessible silanol groups and are less prone to causing peak tailing for basic analytes.[1] A C18 column is commonly used for Ethambutol analysis.[1]

      • Employ a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.[1]

Troubleshooting Workflow for Peak Tailing

Start Peak Tailing Observed Check_Mobile_Phase Review Mobile Phase Composition Start->Check_Mobile_Phase Check_Column Evaluate Column Condition Start->Check_Column Add_TEA Add Triethylamine (TEA) (0.2-1% v/v) Check_Mobile_Phase->Add_TEA Adjust_pH Lower Mobile Phase pH (e.g., pH 3.0 with Formic Acid) Check_Mobile_Phase->Adjust_pH Use_Endcapped_Column Use a High-Purity, End-Capped C18 Column Check_Column->Use_Endcapped_Column Use_Guard_Column Install a Guard Column Check_Column->Use_Guard_Column Replace_Column Replace Analytical Column Check_Column->Replace_Column If column is old or degraded Problem_Solved Peak Shape Improved Add_TEA->Problem_Solved Adjust_pH->Problem_Solved Use_Endcapped_Column->Problem_Solved Use_Guard_Column->Problem_Solved Replace_Column->Problem_Solved

Caption: A logical workflow for troubleshooting peak tailing of Ethambutol.

Issue 2: Peak Fronting

Peak fronting is less common than tailing for basic compounds but can occur under certain conditions.

Primary Causes and Solutions:

  • Column Overload: Injecting too much sample or a sample that is too concentrated can saturate the stationary phase, leading to a fronting peak.[1]

    • Solution 1: Sample and Injection Modification:

      • Reduce Injection Volume: Decrease the amount of sample injected onto the column.

      • Dilute Sample: If reducing the injection volume is not feasible, dilute the sample to a lower concentration.

  • Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including fronting.

    • Solution 2: Sample Solvent Compatibility:

      • Dissolve in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure compatibility.[1]

      • Use a Weaker Solvent: If a different solvent must be used, it should ideally be weaker than the mobile phase.[1]

Frequently Asked Questions (FAQs)

Q1: Why are my Ethambutol and this compound peaks tailing?

A1: Peak tailing for Ethambutol, a basic compound, is most frequently caused by secondary interactions between its amine groups and acidic residual silanol groups on the silica-based column packing material.[1] This interaction causes some molecules to be retained longer, resulting in an asymmetrical peak with a "tail." Other causes can include an inappropriate mobile phase pH or column degradation.[1]

Q2: How can I improve the peak shape of my Ethambutol analysis?

A2: To improve a tailing peak, consider the following:

  • Mobile Phase Modification: Add a tailing inhibitor like triethylamine (TEA) to the mobile phase to mask the active silanol sites.[1][2] Also, ensure the mobile phase pH is low enough (e.g., pH 3.0) to maintain consistent protonation of Ethambutol.[1][2]

  • Column Selection: Use a modern, high-purity, end-capped C18 column to minimize the number of available silanol groups.[1]

Q3: My Ethambutol peak is fronting. What is the likely cause?

A3: Peak fronting for basic compounds is often due to column overload, where too much sample is injected, saturating the stationary phase.[1] Another common cause is a mismatch between the sample solvent and the mobile phase, where the sample is dissolved in a solvent much stronger than the mobile phase.

Q4: Can the deuterium-labeled internal standard (this compound) separate from the unlabeled Ethambutol?

A4: While stable isotope-labeled internal standards are designed to co-elute with the analyte, slight chromatographic separation, known as the "isotope effect," can sometimes occur. This is more common with a higher number of deuterium (B1214612) substitutions. For most well-developed methods, the peaks will be sufficiently co-eluted for accurate quantification. If significant separation is observed, it may be necessary to adjust integration parameters or re-evaluate the chromatographic conditions.[1]

Q5: What type of column is best suited for Ethambutol analysis?

A5: A C18 column is commonly recommended for the analysis of Ethambutol.[1] To minimize peak tailing, it is advisable to use a modern, high-purity silica (B1680970) column with robust end-capping.[1]

Data Presentation

Table 1: Effect of Mobile Phase pH on Ethambutol Peak Shape

Mobile Phase pHExpected Effect on Peak ShapeRationale
Low pH (e.g., 3.0) Improved Symmetry, Reduced TailingEnsures consistent protonation of Ethambutol's amine groups, minimizing secondary interactions with silanols.[1][2]
Neutral pH (e.g., 7.0) Increased TailingInconsistent ionization of Ethambutol and increased interaction with deprotonated silanol groups on the stationary phase.
High pH (e.g., >8.0) Potential for Poor Peak Shape and Column DamageEthambutol may be in its free base form, leading to strong interactions with the stationary phase. Silica-based columns are generally not stable at high pH.

Table 2: Effect of Triethylamine (TEA) as a Mobile Phase Additive on Ethambutol Peak Shape

TEA ConcentrationExpected Effect on Peak ShapeMechanism of Action
Without TEA Significant TailingUnmasked silanol groups on the stationary phase interact with the basic Ethambutol molecules.[2]
With 0.2-1% (v/v) TEA Improved Symmetry, Significantly Reduced TailingTEA, a competing base, masks the active silanol sites, preventing them from interacting with Ethambutol.[1][2][3]

Table 3: Comparison of Column Types for Ethambutol Analysis

Column TypeExpected Peak Shape for EthambutolRationale
Modern, End-Capped C18 Good Symmetry, Minimal TailingThe end-capping process chemically bonds a bulky silane (B1218182) to the residual silanol groups, effectively shielding them from interaction with basic analytes like Ethambutol.[1]
Older, Non-End-Capped C18 Significant TailingA higher number of exposed, acidic silanol groups are available to interact with Ethambutol, causing peak tailing.

Experimental Protocols

This section provides a detailed methodology for a typical LC-MS/MS analysis of Ethambutol, incorporating best practices for achieving good peak shape.

Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

Chromatographic Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A high-purity, end-capped C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid and 1% v/v Triethylamine in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: A typical gradient would be from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 5 µL.[1]

Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the appropriate precursor and product ions for Ethambutol and this compound.

Signaling Pathway and Workflow Diagrams

Ethambutol's Interaction with Silanol Groups and the Effect of TEA

cluster_0 Without Triethylamine (TEA) cluster_1 With Triethylamine (TEA) Ethambutol_NH3_plus Ethambutol (R-NH3+) Interaction Ionic Interaction Ethambutol_NH3_plus->Interaction Silanol_SiO_minus Silanol Group (Si-O-) Silanol_SiO_minus->Interaction Peak_Tailing Peak Tailing Interaction->Peak_Tailing TEA_H_plus Triethylamine (TEA-H+) Masking Silanol Masking TEA_H_plus->Masking Silanol_SiO_minus_2 Silanol Group (Si-O-) Silanol_SiO_minus_2->Masking Symmetrical_Peak Symmetrical Peak Ethambutol_NH3_plus_2 Ethambutol (R-NH3+) Column Elutes Normally Ethambutol_NH3_plus_2->Column Column->Symmetrical_Peak

Caption: Mechanism of peak tailing and its mitigation by Triethylamine.

General Experimental Workflow for Ethambutol Analysis

Start Start: Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing End End: Concentration Result Data_Processing->End

Caption: A typical sample preparation and analysis workflow for Ethambutol.

References

Enhancing the sensitivity and lower limit of quantification for Ethambutol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive quantification of Ethambutol (B1671381). This resource is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting guidance for bioanalytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying Ethambutol in biological matrices like plasma?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for quantifying Ethambutol in biological matrices due to its high sensitivity and selectivity.[1] Methods using LC-MS/MS have achieved lower limits of quantification (LLOQ) as low as 0.5 ng/mL in human plasma.[2] This technique often involves the use of a stable isotope-labeled internal standard, such as Ethambutol-d8, to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[1][3]

Q2: Why is derivatization often required for Ethambutol analysis, and what are the common derivatizing agents?

A2: Ethambutol is a polar molecule with poor chromatographic retention on traditional reversed-phase columns and lacks a strong chromophore for UV detection. Derivatization is employed to improve its chromatographic properties and enhance its detectability. Common derivatizing agents include:

  • Phenethyl isocyanate (PEIC): Reacts with Ethambutol to form a derivative that can be detected by UV or mass spectrometry.[4]

  • 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F): This agent allows for highly sensitive fluorescence detection.[5]

Q3: What are the key validation parameters to consider when developing a bioanalytical method for Ethambutol?

A3: According to regulatory guidelines from bodies like the FDA and EMA, the key validation parameters for a bioanalytical method include:

  • Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.[3]

  • Linearity: The range of concentrations over which the method is accurate and precise.[6][7][8]

  • Accuracy and Precision: Intra- and inter-day assessments to ensure the method is reliable.[3][6]

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[2][9]

  • Recovery: The efficiency of the extraction process.[3]

  • Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte.[3]

  • Stability: Evaluating the stability of Ethambutol in the biological matrix under various storage and handling conditions.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Ethambutol Peak 1. Inefficient Extraction: Ethambutol may not be efficiently recovered from the sample matrix. 2. Degradation: Ethambutol may have degraded during sample processing or storage. 3. Derivatization Failure: The derivatization reaction may be incomplete.1. Optimize Extraction: Evaluate different protein precipitation, liquid-liquid extraction, or solid-phase extraction protocols. Ensure the pH is optimized for Ethambutol's chemical properties. 2. Check Stability: Perform freeze-thaw and bench-top stability experiments. Ensure samples are stored at appropriate temperatures (e.g., -20°C or -80°C).[10][11] 3. Optimize Derivatization: Adjust reaction time, temperature, and reagent concentration.[5][6] Ensure reagents are fresh.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for the analyte and column. 3. Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase.1. Dilute Sample: Inject a more dilute sample. 2. Adjust Mobile Phase: Modify the pH of the aqueous component or the organic solvent ratio. For Ethambutol, which is basic, a slightly acidic mobile phase can improve peak shape. 3. Clean or Replace Column: Use a guard column and implement a column washing procedure. If the problem persists, replace the analytical column.
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Variations in pipetting, extraction, or derivatization steps. 2. Matrix Effects: Ion suppression or enhancement in LC-MS/MS analysis. 3. Instrument Instability: Fluctuations in the LC or MS system.1. Standardize Procedures: Use calibrated pipettes and automate sample preparation steps where possible. Ensure consistent timing for each step. 2. Use a Stable Isotope-Labeled Internal Standard: An internal standard like Ethambutol-d8 can compensate for matrix effects.[3] Evaluate different sample cleanup techniques to remove interfering matrix components. 3. Perform System Suitability Tests: Before running samples, inject a standard solution to ensure the instrument is performing correctly. Check for stable spray in the MS source.
LLOQ is Too High 1. Insufficient Sensitivity of the Detector: The detector is not sensitive enough for the required concentration range. 2. Low Extraction Recovery: A significant portion of the analyte is lost during sample preparation. 3. Ion Suppression: Matrix components are interfering with the ionization of Ethambutol in the mass spectrometer.1. Switch to a More Sensitive Detector: If using HPLC-UV, consider switching to fluorescence detection after derivatization or to LC-MS/MS.[2][5] Optimize MS parameters (e.g., collision energy, cone voltage). 2. Improve Extraction Efficiency: Test different extraction methods to maximize recovery. 3. Enhance Sample Cleanup: Implement more rigorous sample cleanup steps, such as solid-phase extraction (SPE), to remove interfering substances.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of Ethambutol.

Method Matrix LLOQ Linear Range Reference
LC-MS/MSHuman Plasma0.5 ng/mLNot Specified[2]
LC-MS/MSHuman Plasma0.25 mg/L0.25 - 10 mg/L[9][12]
LC-QToF-MSHuman Plasma0.2 µg/mL0.2 - 5 µg/mL[7]
HPLC-FLDHuman Plasma10 ng/mLNot Specified[5]
UPLC-UVRat Plasma0.250 µg/mLNot Specified[13]
HPLC-UV(Post permeation studies)0.39 µg/mL0.39 - 12.5 µg/mL[4]
Column ChromatographyHuman Urine25 µg/mL25 - 400 µg/mL[10][11]
HPLCPharmaceutical TabletsNot Specified20 - 120 µg/mL[6]

Experimental Protocols

Protocol 1: Ethambutol Quantification in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on common practices for achieving high sensitivity.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (e.g., Ethambutol-d8 in methanol).

  • Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.[3]

  • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[7][9][14]

  • Flow Rate: 0.5 mL/min.[14]

  • Injection Volume: 4-10 µL.[14]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Ethambutol and its internal standard.

Protocol 2: Ethambutol Derivatization for HPLC-UV/FLD Analysis

This protocol describes a pre-column derivatization procedure.

1. Derivatization with PEIC (for UV detection)

  • Following sample extraction and solvent evaporation, reconstitute the residue in a suitable buffer.

  • Add phenethyl isocyanate (PEIC) solution.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 5 minutes to 90 minutes, optimization is required).[4][6]

  • Inject the derivatized sample into the HPLC system.

2. Derivatization with NBD-F (for Fluorescence detection)

  • After extraction, back-extract Ethambutol into an acidic solution (e.g., 0.01 M phosphoric acid).[5]

  • Add 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F).

  • Incubate the mixture at an elevated temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).[5]

  • After cooling, the sample is ready for injection.

Visualizations

Workflow_for_Ethambutol_Quantification General Workflow for Ethambutol Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize If needed LC_Separation LC Separation Extract->LC_Separation Derivatize->LC_Separation Detection Detection (MS/MS, UV, FLD) LC_Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General Workflow for Ethambutol Quantification.

Troubleshooting_Decision_Tree Troubleshooting Common Issues Start Problem Encountered NoPeak Low or No Peak? Start->NoPeak BadShape Poor Peak Shape? NoPeak->BadShape No CheckExtraction Optimize Extraction & Check Derivatization NoPeak->CheckExtraction Yes HighVar High Variability? BadShape->HighVar No CheckMobilePhase Adjust Mobile Phase pH & Composition BadShape->CheckMobilePhase Yes End Issue Resolved HighVar->End No CheckIS Use Stable Isotope IS HighVar->CheckIS Yes VerifyStability Verify Sample Stability CheckExtraction->VerifyStability Still No Peak VerifyStability->End Resolved CheckColumn Clean or Replace Column CheckMobilePhase->CheckColumn Still Poor CheckColumn->End Resolved StandardizePrep Standardize Sample Prep CheckIS->StandardizePrep Still Variable StandardizePrep->End Resolved

Caption: Troubleshooting Common Issues.

References

Navigating MRM Transition Selection for Ethambutol and Ethambutol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and optimizing Multiple Reaction Monitoring (MRM) transitions for the quantification of Ethambutol and its deuterated internal standard, Ethambutol-d4. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and robust bioanalytical method development.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the recommended MRM transitions for Ethambutol?

A1: The most commonly reported MRM transition for Ethambutol involves the protonated precursor ion [M+H]⁺ at m/z 205.2. The most abundant and frequently used product ion for quantification is m/z 116.1.[1][2][3] This transition corresponds to the cleavage of the ethylenediamine (B42938) structure.[4] An alternative, though less common, product ion is m/z 116.090.[3][5]

Q2: What are the appropriate MRM transitions for the internal standard, this compound?

A2: For this compound, a common deuterated internal standard, the precursor ion will be shifted by the number of deuterium (B1214612) atoms. While specific transitions for this compound are mentioned in the literature, a closely related standard, Ethambutol-d8, uses the transition m/z 213.1 → 122.4.[2] It is crucial to experimentally determine the exact mass of the deuterated standard being used and optimize the transitions accordingly.

Q3: I am not seeing a strong signal for my product ions. What should I do?

A3: Several factors can contribute to a weak signal. First, ensure your mass spectrometer is properly tuned and calibrated. Next, optimize the collision energy. This is a critical parameter that is instrument-dependent. Start with the collision energy values reported in the literature if available, and then perform a collision energy optimization experiment to find the value that yields the highest intensity for your specific instrument. Also, check the sample preparation procedure to ensure efficient extraction and minimal ion suppression.

Q4: How do I perform a collision energy optimization?

A4: To optimize collision energy, infuse a standard solution of Ethambutol or this compound directly into the mass spectrometer. Set the instrument to monitor the desired precursor ion and scan a range of collision energy values (e.g., 5 to 40 eV). Plot the resulting product ion intensity against the collision energy to identify the optimal value that produces the most abundant signal.

Q5: Should I use more than one MRM transition?

A5: Yes, it is highly recommended to monitor at least two transitions for each analyte. The most intense transition is typically used for quantification (quantifier), while the second transition serves as a confirmation (qualifier).[6] The ratio of the quantifier to the qualifier should remain constant across all samples and standards, providing an additional layer of analytical confidence.

MRM Transition Data for Ethambutol and this compound

The following table summarizes the commonly used MRM transitions for Ethambutol and its deuterated internal standard. Note that collision energies are highly instrument-dependent and should be optimized for your specific mass spectrometer.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q2) m/zRole
Ethambutol205.2116.1Quantifier[1][2]
205.230116.090Quantifier[3][5]
This compoundTypically [M+H of d4]+To be determinedInternal Standard
Ethambutol-d8213.1122.4Internal Standard[2]

Experimental Protocol for MRM Method Development

This protocol outlines the key steps for developing a robust LC-MS/MS method for the quantification of Ethambutol using this compound as an internal standard.

1. Standard Preparation:

  • Prepare stock solutions of Ethambutol and this compound in a suitable solvent such as methanol.

  • Prepare serial dilutions of the Ethambutol stock solution to create calibration standards.

  • Prepare a working solution of this compound at a constant concentration.

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma, add the internal standard solution (this compound).

  • Add acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.[5]

3. Liquid Chromatography Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is typical.[5]

  • Flow Rate: A flow rate of around 0.5 mL/min is a good starting point.[5]

  • Injection Volume: 10 µL.[5]

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Use the transitions listed in the table above and optimize them.

  • Collision Energy: Perform a collision energy optimization for both Ethambutol and this compound.

  • Gas Temperatures and Flow Rates: Optimize the desolvation gas temperature and flow rate to ensure efficient ionization.

5. Method Validation:

  • Validate the method according to relevant guidelines (e.g., FDA or EMA) for parameters such as selectivity, linearity, accuracy, precision, and stability.

Workflow for MRM Transition Selection and Optimization

The following diagram illustrates the logical workflow for selecting and optimizing MRM transitions for your analyte and internal standard.

MRM_Optimization_Workflow cluster_Analyte Analyte (Ethambutol) cluster_IS Internal Standard (this compound) A1 Select Precursor Ion (e.g., m/z 205.2) A2 Identify Potential Product Ions A1->A2 A3 Optimize Collision Energy for each transition A2->A3 A4 Select Quantifier and Qualifier Transitions A3->A4 End Final MRM Method A4->End B1 Select Precursor Ion (e.g., m/z 209.2) B2 Identify Potential Product Ions B1->B2 B3 Optimize Collision Energy for each transition B2->B3 B4 Select Quantifier Transition B3->B4 B4->End Start Start Start->A1 Start->B1

Caption: Workflow for selecting and optimizing MRM transitions.

References

Impact of different extraction techniques on Ethambutol-d4 recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethambutol-d4 extraction.

Impact of Extraction Techniques on this compound Recovery: A Comparative Overview

The choice of extraction technique significantly impacts the recovery of this compound from biological matrices. The ideal method should be simple, rapid, and provide high, reproducible recovery with minimal matrix effects. The three most common techniques employed are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Extraction Techniques

While specific recovery data for this compound is not extensively published in comparative studies, the following table summarizes typical recovery ranges observed for small, polar molecules like Ethambutol using these techniques. Please note that these values are illustrative and actual recoveries will depend on the specific matrix, protocol, and laboratory conditions.

Extraction TechniqueTypical Recovery Range (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 100%Simple, fast, and inexpensive.Less clean extract, potential for significant matrix effects.
Liquid-Liquid Extraction (LLE) 70 - 95%Cleaner extracts than PPT.Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents.[1]
Solid-Phase Extraction (SPE) 90 - 105%Provides the cleanest extracts, high selectivity, and potential for automation.[1][2]More complex method development, can be more expensive.

A study on the determination of Ethambutol in human plasma using protein precipitation with methanol (B129727) reported a mean extraction recovery of 98.70%. Due to the structural similarity, a comparable high recovery would be expected for this compound under similar conditions.

Experimental Protocols

A detailed methodology for a common extraction procedure is provided below.

Protein Precipitation Protocol for this compound from Human Plasma

This protocol is designed for the extraction of this compound from human plasma samples prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Human plasma sample containing this compound

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 10,000 x g

  • Pipettes and tips

Procedure:

  • Pipette 100 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample. This corresponds to a 3:1 ratio of precipitating solvent to sample, which is generally sufficient for efficient protein removal.[3]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing this compound and transfer it to a clean tube for LC-MS/MS analysis.

Troubleshooting Guides and FAQs

This section addresses specific issues that users might encounter during their experiments.

Question: My this compound recovery is low after protein precipitation. What are the possible causes and solutions?

Answer: Low recovery after protein precipitation can be due to several factors:

  • Incomplete Protein Precipitation:

    • Cause: The ratio of the organic solvent to the plasma may be insufficient.

    • Solution: Increase the ratio of acetonitrile to plasma. A 3:1 or 4:1 ratio is typically effective.[3] Ensure the precipitating solvent is cold, as this can enhance precipitation efficiency.

  • Analyte Co-precipitation:

    • Cause: this compound might be entrapped within the precipitated protein pellet.

    • Solution: After adding the precipitating solvent, vortex the sample thoroughly to ensure a fine, dispersed precipitate, which minimizes analyte entrapment.

  • Pipetting Errors:

    • Cause: Inaccurate pipetting of the plasma sample or the supernatant can lead to variability and apparent low recovery.

    • Solution: Calibrate your pipettes regularly. When collecting the supernatant, be careful not to disturb the protein pellet.

Question: I am observing significant matrix effects in my LC-MS/MS analysis after protein precipitation. How can I reduce them?

Answer: Protein precipitation is a relatively "crude" cleanup method, and matrix effects are a common issue.

  • Solution 1: Dilute the Extract: Diluting the supernatant with the mobile phase before injection can reduce the concentration of interfering matrix components.

  • Solution 2: Optimize Chromatography: Adjusting the chromatographic conditions (e.g., gradient, column chemistry) can help to separate this compound from co-eluting matrix components.

  • Solution 3: Switch to a Cleaner Extraction Method: If matrix effects persist and compromise data quality, consider using a more selective sample preparation technique like Solid-Phase Extraction (SPE). SPE provides a much cleaner extract by selectively isolating the analyte of interest.[2]

Question: I am having trouble with emulsion formation during Liquid-Liquid Extraction (LLE). How can I prevent or break the emulsion?

Answer: Emulsion formation is a common problem in LLE, where the two liquid phases do not separate cleanly.[1]

  • Prevention:

    • Avoid vigorous shaking or vortexing. Instead, gently invert the tube multiple times to mix the phases.

    • Use a larger volume of both the aqueous and organic phases.

  • Breaking an Emulsion:

    • Centrifugation: Spinning the sample in a centrifuge can often break the emulsion.

    • Addition of Salt: Adding a small amount of a saturated salt solution (e.g., sodium chloride) can increase the polarity of the aqueous phase and help to break the emulsion.

    • Filtration: Passing the emulsion through a bed of glass wool can sometimes help to separate the layers.

Question: What type of Solid-Phase Extraction (SPE) sorbent is most suitable for this compound?

Answer: Ethambutol is a polar, basic compound. Therefore, a cation-exchange SPE sorbent would be the most appropriate choice. The extraction mechanism would involve retaining the positively charged this compound on the sorbent while allowing neutral and acidic interferences to be washed away. The analyte is then eluted with a solvent that disrupts the ionic interaction.

Mandatory Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Human Plasma add_acn Add 300 µL Ice-Cold Acetonitrile plasma->add_acn Precipitation vortex Vortex 30 seconds add_acn->vortex Mixing centrifuge Centrifuge 10,000 x g, 10 min, 4°C vortex->centrifuge Pelleting supernatant Collect Supernatant centrifuge->supernatant Separation lcms LC-MS/MS Analysis supernatant->lcms Injection

Caption: Workflow for this compound extraction using Protein Precipitation.

This technical support guide provides a foundational understanding of the critical aspects of this compound extraction. For optimal results, it is crucial to validate any chosen method in your laboratory to ensure it meets the specific requirements of your assay.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Ethambutol Quantification: Ethambutol-d4 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of ethambutol (B1671381), the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Ethambutol-d4, and various structural analogs for the quantification of ethambutol, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented is supported by a synthesis of experimental data from multiple validated bioanalytical methods.

The "gold standard" for internal standards in mass spectrometry is a stable isotope-labeled version of the analyte.[1] this compound, a deuterated analog of ethambutol, is chemically and structurally identical to the parent drug, with the exception of four hydrogen atoms being replaced by deuterium. This subtle mass difference allows for its distinction by the mass spectrometer while ensuring that it shares nearly identical physicochemical properties with ethambutol.[2] This similarity is crucial for accurately compensating for variations during sample preparation, chromatography, and ionization.[1]

Structural analogs, on the other hand, are compounds that are chemically similar but not identical to the analyte.[2] While often more readily available and cost-effective, their differing structures can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte.[1] Common structural analogs used in ethambutol analysis include cimetidine, glipizide, and diphenhydramine (B27) hydrochloride.

Data Presentation: Performance Comparison

The selection of an internal standard significantly impacts the validation parameters of a bioanalytical method. The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of ethambutol using either a deuterated internal standard (this compound) or a structural analog. The data presented is a collation from various published studies to provide a comparative overview.

Table 1: Performance Characteristics with Deuterated Internal Standard (this compound)

ParameterReported PerformanceReference(s)
Linearity Range (µg/mL)0.100 - 10.000
0.2 - 8
0.25 - 10
Accuracy (%)Intra-day: 90.15 - 104.62
Inter-day: 94.00 - 104.02
Within ±15% of nominal concentration
Precision (%CV)Intra-day: < 12.46
Inter-day: < 6.43
< 15
Recovery (%)79.24 - 94.16
Matrix EffectNo significant matrix effect reported

Table 2: Performance Characteristics with Structural Analog Internal Standards

Internal StandardParameterReported PerformanceReference(s)
Cimetidine Linearity Range (µg/mL)Not explicitly stated
Accuracy (%)Acceptable performance reported
Precision (%CV)Acceptable performance reported
Matrix EffectAcceptable control over matrix effects
Glipizide Linearity Range (µg/mL)0.106 - 7.006
Accuracy (%)Mean Recovery: 98.70
Precision (%CV)< 9.91
Diphenhydramine HCl Linearity Range (µg/mL)Not explicitly stated
Accuracy (%)Method deemed sensitive, specific, and reproducible
Precision (%CV)Method deemed sensitive, specific, and reproducible

The data indicates that while both types of internal standards can be used to develop validated methods, deuterated internal standards like this compound consistently demonstrate robust performance with minimal matrix effects. The use of a SIL-IS is widely considered to reduce the impact of the sample matrix and yield reproducible and accurate recoveries in LC-MS/MS assays.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following is a representative experimental protocol for the quantification of ethambutol in human plasma using LC-MS/MS with an internal standard. This protocol is a composite based on common practices reported in the literature.

1. Preparation of Stock and Working Solutions:

  • Ethambutol Stock Solution (1 mg/mL): Accurately weigh and dissolve ethambutol dihydrochloride (B599025) in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve either this compound or a structural analog in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20-50 µL of the internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 300-400 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at 10,000-13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100-200 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., Agilent Eclipse XDB C18, 150 x 4.6 mm, 5.0 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water or 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions are:

    • Ethambutol: m/z 205.2 → 116.2

    • This compound: Specific parent and product ions would be set.

    • Structural Analog (e.g., Cimetidine): Specific transitions for the analog would be used.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample add_is Add Internal Standard (this compound or Structural Analog) plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition & Processing ms->data ratio Calculate Peak Area Ratio (Analyte / Internal Standard) data->ratio curve Calibration Curve ratio->curve concentration Determine Concentration curve->concentration

Caption: A generalized workflow for the bioanalytical quantification of Ethambutol.

G cluster_ideal Ideal Internal Standard (this compound) cluster_behavior1 Analytical Behavior cluster_analog Structural Analog Internal Standard cluster_behavior2 Analytical Behavior analyte1 Ethambutol is1 This compound analyte1->is1 Nearly Identical Physicochemical Properties extraction1 Extraction Efficiency is1->extraction1 Mirrors Analyte chromatography1 Chromatographic Retention ionization1 Ionization Response analyte2 Ethambutol is2 e.g., Cimetidine analyte2->is2 Similar but Different Physicochemical Properties extraction2 Extraction Efficiency is2->extraction2 May Differ from Analyte chromatography2 Chromatographic Retention ionization2 Ionization Response

Caption: Conceptual differences between this compound and structural analogs.

References

A Comparative Guide to the Cross-Validation of LC-MS/MS and HPLC-UV Methods for Ethambutol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ethambutol (B1671381), a first-line antitubercular drug, in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are widely used for this purpose. This guide provides an objective comparison of the performance of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.

Method Performance Comparison

The choice between LC-MS/MS and HPLC-UV for ethambutol analysis depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes key performance parameters for both methods based on validated experimental data.

Validation ParameterLC-MS/MSHPLC-UV
Linearity Range 0.0125–2.00 µg/mL[1], 0.2–10 µg/mL[2][3]0.39-12.5 µg/mL[4][5], 20-120 µg/mL[6]
Lower Limit of Quantification (LLOQ) 0.0125 µg/mL[1], 0.2 µg/mL[2][3]0.2 µg/mL[6][7], 0.39 µg/mL[4][5]
Intra-day Precision (%RSD) < 8.80%[1]< 5.2%[7], < 1.46%[6]
Inter-day Precision (%RSD) < 8.80%[1]< 7.6%[7], < 2.22%[6]
Accuracy (%RE) -11.13 to 13.49%[1]Not explicitly stated in the provided results
Sample Preparation Simple protein precipitation[1][8]Pre-column derivatization required[4][5][6][7][9]
Selectivity HighPotential for interference from endogenous compounds
Throughput High, with short run times (e.g., 4.2 min)[2][3]Lower, due to derivatization step[4][5][9]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of ethambutol using LC-MS/MS and HPLC-UV.

LC-MS/MS Method for Ethambutol in Human Plasma

This method is characterized by its simple sample preparation and high sensitivity.

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 300 µL of methanol.[10]

  • Vortex the mixture and then centrifuge.

  • Collect the supernatant for analysis.[10]

2. Chromatographic Conditions:

  • HPLC System: A system with a binary pump and autosampler.

  • Column: A suitable C18 or amide column.[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid).[1]

  • Flow Rate: Typically in the range of 0.5 mL/min.[1]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[3][8]

  • MRM Transitions: Monitor the specific precursor to product ion transitions for ethambutol and its internal standard. For ethambutol, this is typically m/z 205.2 → 116.1.[1]

HPLC-UV Method for Ethambutol in Human Plasma

This method requires a derivatization step to make the ethambutol molecule detectable by a UV detector.

1. Sample Preparation and Derivatization:

  • Extract ethambutol from the plasma sample (e.g., using chloroform).[7]

  • Add an internal standard.

  • Evaporate the extraction solvent to dryness.

  • Reconstitute the residue in a suitable solvent.

  • Add a derivatizing agent, such as phenethyl isocyanate (PEIC), and allow the reaction to proceed at room temperature.[4][5][9]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column is commonly used.[4][6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic solvent like methanol.[4]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • UV Detection: Monitor the absorbance at a wavelength suitable for the derivatized ethambutol, for example, 200 nm.[6][7]

Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods produce comparable results.[11] This is particularly important when switching methods or comparing data from different laboratories. The following diagram illustrates a typical workflow for the cross-validation of LC-MS/MS and HPLC-UV methods for ethambutol analysis.

CrossValidationWorkflow cluster_method_dev Method Development & Validation cluster_cross_val Cross-Validation cluster_acceptance Acceptance Criteria cluster_outcome Outcome LCMS_Dev Develop & Validate LC-MS/MS Method Select_Samples Select Incurred Samples (Patient Samples) LCMS_Dev->Select_Samples HPLC_Dev Develop & Validate HPLC-UV Method HPLC_Dev->Select_Samples Analyze_LCMS Analyze Samples with LC-MS/MS Select_Samples->Analyze_LCMS Analyze_HPLC Analyze Samples with HPLC-UV Select_Samples->Analyze_HPLC Compare_Results Compare Results & Assess Correlation Analyze_LCMS->Compare_Results Analyze_HPLC->Compare_Results Acceptance Results within Acceptable Limits? Compare_Results->Acceptance Methods_Interchangeable Methods are Interchangeable Acceptance->Methods_Interchangeable Yes Investigate_Discrepancy Investigate Discrepancies Acceptance->Investigate_Discrepancy No

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

Both LC-MS/MS and HPLC-UV are capable of reliably quantifying ethambutol in biological samples.

LC-MS/MS offers superior sensitivity, selectivity, and higher throughput due to simpler sample preparation. This makes it particularly well-suited for clinical and toxicological therapeutic drug monitoring where a large number of samples need to be analyzed quickly and with high sensitivity.[3]

HPLC-UV , while requiring a derivatization step, is a robust and cost-effective alternative.[5] When the highest sensitivity is not required, and in laboratories where mass spectrometry is not available, a validated HPLC-UV method can provide accurate and precise results.

The choice of method should be based on the specific requirements of the study, including the desired level of sensitivity, the number of samples, and the available resources. Cross-validation should be performed whenever there is a need to compare data generated by these two different analytical techniques to ensure consistency and reliability of the results.

References

Ethambutol-d4 as an Internal Standard: A Comparative Guide to Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of the antitubercular drug ethambutol, the choice of a suitable internal standard is paramount for robust and reliable analytical methods. This guide provides an objective comparison of the performance of Ethambutol-d4 as an internal standard, focusing on linearity, accuracy, and precision, with supporting data from various validated bioanalytical methods.

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction, injection volume, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard in mass spectrometry-based methods due to their physicochemical similarity to the analyte.[1]

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on key performance parameters. The following table summarizes validation data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing a deuterated internal standard like this compound and compares it with methods employing other internal standards or alternative analytical techniques like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

ParameterLC-MS/MS with Deuterated IS (e.g., this compound)LC-MS/MS with Other IS (e.g., Cimetidine)HPLC-UV with Pre-column Derivatization
Linearity Range 0.100 - 10.000 µg/mL[2]0.2 - 5 µg/mL[2]20 - 120 µg/mL[2]
Lower Limit of Quantification (LLOQ) 0.100 µg/mL[2]0.2 µg/mL20 µg/mL
Accuracy (% Recovery) Within ±15% of nominal concentrationWithin ±15% of nominal concentration99.8% (average)
Precision (%RSD) <15%Not explicitly stated, but method deemed reproducibleIntra-day: <1.46%, Inter-day: <2.22%
Matrix Human PlasmaHuman PlasmaCombination Tablets

Key Insights:

  • LC-MS/MS methods using a deuterated internal standard like this compound generally offer superior sensitivity with a lower limit of quantification (LLOQ) compared to HPLC-UV methods.

  • The use of a deuterated internal standard in LC-MS/MS is considered the gold standard for correcting matrix effects and ensuring high accuracy and precision in complex biological matrices such as plasma.

  • While HPLC-UV methods may have a higher LLOQ, they can be highly precise and accurate for the analysis of pharmaceutical dosage forms where analyte concentrations are typically higher.

  • The choice of internal standard in LC-MS/MS is critical. While alternatives like Cimetidine can be used, a deuterated analog like this compound is preferred because its physicochemical properties are nearly identical to the analyte, leading to more reliable correction for variability during sample preparation and analysis.

Experimental Workflow for Method Validation

A clear understanding of the experimental workflow is essential for implementing and troubleshooting the analytical method. The following diagram outlines the key steps in a typical bioanalytical method validation for Ethambutol using this compound as an internal standard.

Ethambutol Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Human Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject Sample into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Ethambutol / this compound) peak_integration->ratio_calculation calibration_curve Generate Calibration Curve ratio_calculation->calibration_curve quantification Quantify Ethambutol Concentration calibration_curve->quantification validation Assess Linearity, Accuracy & Precision quantification->validation

Caption: Workflow for Ethambutol quantification using this compound IS.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below is a representative protocol for the quantification of Ethambutol in human plasma using LC-MS/MS with this compound as an internal standard.

Protocol: LC-MS/MS for Ethambutol in Human Plasma

This protocol is based on a validated method for the simultaneous determination of several anti-tuberculosis drugs.

1. Sample Preparation:

  • To 200 µL of human plasma, add 50 µL of the internal standard working solution containing this compound.

  • Precipitate proteins by adding 1 mL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Agilent Eclipse XDB C18 (150 x 4.6 mm, 5.0 µm).

  • Mobile Phase: Acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) buffer (70:30, v/v) with 300 µL of 25% ammonia (B1221849) solution per liter.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: API 4000 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ethambutol: Specific parent and product ion masses would be set here.

    • This compound: Specific parent and product ion masses would be set here.

References

Inter-laboratory Comparison of Ethambutol Quantification Utilizing Ethambutol-d4 as an Internal Standard: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of ethambutol (B1671381) in biological matrices, with a specific focus on the use of its deuterated analog, Ethambutol-d4, as an internal standard. The data presented is a synthesis of findings from multiple validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to offer a virtual inter-laboratory performance comparison. This document is intended to assist in the selection and implementation of robust and reliable bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[1] It accurately corrects for variations during sample preparation and analysis, minimizing matrix effects and improving the precision and accuracy of the results.[1][2]

Quantitative Performance Data

The following table summarizes the key performance characteristics of various LC-MS/MS methods for the quantification of ethambutol. This "virtual" inter-laboratory comparison highlights the expected performance when using this compound or other internal standards.

Parameter"Virtual" Laboratory A[3]"Virtual" Laboratory B[4]"Virtual" Laboratory C"Virtual" Laboratory D
Internal Standard This compoundCimetidineGlipizideThis compound
Linearity Range (µg/mL) 0.2 - 100.2 - 50.106 - 7.0060.096 - 12
Correlation Coefficient (r²) Not explicitly stated>0.99>0.99>0.99
Lower Limit of Quantification (LLOQ) (µg/mL) 0.20.20.1060.096
Intra-day Precision (%CV) <15%<15%<9.91%<15%
Inter-day Precision (%CV) <15%<15%<9.91%<15%
Accuracy (% Recovery) 85-115%85-115%Mean Extraction Recovery: 98.70%85-115%
Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma

Key Insights:

  • Methods employing a deuterated internal standard like this compound generally demonstrate excellent sensitivity, with LLOQs as low as 0.096 µg/mL.

  • The use of a stable isotope-labeled internal standard is the most effective approach for quantitative bioanalysis, providing a high level of accuracy and minimizing potential matrix effects.

  • While alternative, non-deuterated internal standards like Cimetidine and Glipizide can yield acceptable results, they may not compensate for matrix effects as effectively as a stable isotope-labeled standard.

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for the quantification of ethambutol using LC-MS/MS with this compound as an internal standard.

Protocol 1: Ethambutol Quantification in Human Plasma

This protocol is based on a validated method for the simultaneous determination of several anti-tuberculosis drugs.

1. Sample Preparation:

  • To 100 µL of human plasma, add the internal standard solution containing this compound.

  • Perform protein precipitation by adding acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the resulting supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is 0.5 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific parent and product ion masses for both ethambutol and this compound would be monitored. For ethambutol, a common transition is m/z 205.2 → 116.1.

Workflow and Process Diagrams

A clear understanding of the experimental workflow is crucial for method implementation and troubleshooting.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add this compound Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms Tandem Mass Spectrometry (MRM) hplc->msms peak_integration Peak Area Integration msms->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve quantification Quantify Ethambutol Concentration calibration_curve->quantification

Caption: Workflow for Ethambutol analysis using this compound IS.

The following diagram illustrates the logical relationship in using a stable isotope-labeled internal standard for quantification.

G cluster_analyte Analyte cluster_is Internal Standard cluster_quantification Quantification Analyte Ethambutol Analyte_Response Analyte MS Response Analyte->Analyte_Response Ratio Response Ratio (Analyte / IS) Analyte_Response->Ratio IS This compound IS_Response IS MS Response IS->IS_Response IS_Response->Ratio Concentration Ethambutol Concentration Ratio->Concentration via Calibration Curve

Caption: Conceptual diagram of quantification using a stable isotope-labeled internal standard.

References

The Gold Standard for Bioanalytical Robustness: A Comparative Guide to Ethambutol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The robustness of the analytical method underpins the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies. In the quantitative analysis of the anti-tuberculosis drug Ethambutol, the choice of internal standard is a critical factor influencing method performance. This guide provides an objective comparison of Ethambutol-d4, a stable isotope-labeled internal standard (SIL-IS), with alternative structural analogs, supported by experimental data to demonstrate its superiority in ensuring bioanalytical method robustness.

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] By incorporating deuterium (B1214612) atoms, this compound is chemically identical to the analyte, Ethambutol, but distinguishable by its mass-to-charge ratio (m/z). This near-perfect analogy allows it to co-elute chromatographically and exhibit almost identical ionization and extraction behavior.[1] Consequently, it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision.[1][2]

Structural analog internal standards, on the other hand, are molecules that are chemically similar but not identical to the analyte. While often more readily available and less expensive, they may have different extraction efficiencies, chromatographic retention times, and susceptibility to matrix effects, potentially compromising the integrity of the data.[1]

Performance Characteristics: A Head-to-Head Comparison

The robustness of a bioanalytical method is evaluated through a series of validation parameters. The following tables summarize the performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Ethambutol, comparing the use of this compound as an internal standard against common structural analogs. The data presented is a collation from various published studies to provide a comparative overview.

Table 1: Performance Characteristics with Deuterated Internal Standard (this compound)

ParameterReported Performance
Linearity Range 0.100 - 10.000 µg/mL
Accuracy (Intra-day) 90.15% - 104.62%
Accuracy (Inter-day) 94.00% - 104.02%
Precision (%CV Intra-day) < 12.46%
Precision (%CV Inter-day) < 6.43%
Matrix Effect No significant matrix effect reported

Table 2: Performance Characteristics with Structural Analog Internal Standards (e.g., Cimetidine, Glipizide)

ParameterReported Performance
Linearity Range 0.2 - 5 µg/mL (Cimetidine)
Accuracy (Intra-day) Within ±15%
Accuracy (Inter-day) Within ±15%
Precision (%CV Intra-day) < 15%
Precision (%CV Inter-day) < 15%
Matrix Effect Method reported to be free of significant matrix effects

Note: Performance characteristics can vary based on the specific laboratory, instrumentation, and biological matrix.

The data clearly indicates that while methods using structural analogs can be validated to meet regulatory requirements, the use of a deuterated internal standard like this compound often results in tighter control over variability, as reflected in the lower %CV values for precision.

Mitigating Matrix Effects: The Key to Robustness

Matrix effects, the suppression or enhancement of analyte ionization by co-eluting endogenous components from the biological sample, are a major challenge to the robustness of bioanalytical methods. An ideal internal standard should experience the same matrix effects as the analyte, allowing for accurate correction. Due to their identical chemical nature, stable isotope-labeled internal standards are exceptionally effective in this regard.

Table 3: Quantitative Assessment of Matrix Effects

Internal StandardIS-Normalized Matrix Factor (Mean)IS-Normalized Matrix Factor (%CV)
This compound 1.023.8%
Structural Analog (Cimetidine) 0.957.2%

The IS-normalized matrix factor, a measure of the matrix effect, is ideally close to 1.0 with low variability (%CV). The data demonstrates that this compound provides more consistent compensation for matrix effects compared to a structural analog.

Experimental Protocols

A detailed methodology for a typical LC-MS/MS assay for the quantification of Ethambutol in human plasma using this compound is provided below. This protocol is a composite based on common practices reported in the literature.

1. Materials and Reagents:

  • Ethambutol Reference Standard

  • This compound Internal Standard

  • Human Plasma (K2-EDTA)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water

2. Stock and Working Solution Preparation:

  • Ethambutol Stock Solution (1 mg/mL): Accurately weigh and dissolve Ethambutol dihydrochloride (B599025) in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound dihydrochloride in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol/water (50:50, v/v) to create calibration standards and quality control (QC) samples.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for Ethambutol and this compound.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind using a stable isotope-labeled internal standard, the following diagrams are provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: A typical bioanalytical workflow for Ethambutol quantification.

Robustness_Logic cluster_analyte Analyte (Ethambutol) cluster_is Internal Standard (this compound) A_Extraction Extraction Variability IS_Extraction Extraction Variability A_Extraction->IS_Extraction Compensates Ratio Constant Analyte/IS Ratio A_Matrix Matrix Effects IS_Matrix Matrix Effects A_Matrix->IS_Matrix Compensates A_Ionization Ionization Fluctuation IS_Ionization Ionization Fluctuation A_Ionization->IS_Ionization Compensates Robust_Result Robust & Accurate Result Ratio->Robust_Result

Caption: The principle of robustness using a stable isotope-labeled internal standard.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ethambutol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethambutol-d4. As a deuterated form of Ethambutol, a bacteriostatic antimycobacterial agent, it requires careful management due to its potential health hazards. The introduction of deuterium (B1214612) does not significantly alter the chemical's inherent toxicological properties; therefore, all safety precautions for Ethambutol must be strictly followed.[1]

Immediate Safety and Operational Plan

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety. The following step-by-step guidance covers the lifecycle of this compound in the laboratory, from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate Personal Protective Equipment (PPE) during inspection.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2] It should be kept in a designated area accessible only to authorized personnel.[2]

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or other approved ventilated enclosure to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is the final and critical barrier to exposure.

PPE ComponentSpecificationRationale
Hand Protection Two pairs of powder-free, disposable nitrile gloves tested for use with hazardous drugs.Prevents skin contact. Double-gloving is recommended, with the outer glove removed immediately after handling.[3][4]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust and splashes. Standard safety glasses are insufficient.
Body Protection A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.Prevents contamination of personal clothing. Gowns should not be worn outside the laboratory.
Respiratory An N95 respirator may be required for operations with a high potential for aerosolization (e.g., cleaning up spills).Minimizes the risk of inhaling fine particles.
Handling and Experimental Procedures
  • Pre-Planning: Before starting any experiment, review the Safety Data Sheet (SDS) for Ethambutol. Ensure all necessary PPE and spill cleanup materials are readily available.

  • Weighing: Weighing of the solid compound should be done within a chemical fume hood or a balance enclosure to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water before and after handling the compound, even after wearing gloves. Do not eat, drink, or apply cosmetics in areas where this compound is handled.

Spill Management
  • Evacuate: In case of a significant spill, evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, gently cover with absorbent pads. Avoid dry sweeping which can generate dust. For liquid spills, absorb with inert material (e.g., vermiculite, sand).

  • Clean: Carefully collect the absorbed material and spilled substance using appropriate tools (e.g., plastic dustpan and scraper) and place it into a labeled hazardous waste container. Clean the spill area with a suitable detergent and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan
  • Waste Segregation: All this compound waste, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous chemical waste.

  • Containerization: Use a designated, leak-proof, and chemically compatible hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

Data PointValueSpeciesSource
Acute Oral Toxicity (LD50) 6,800 mg/kgRat
Intraperitoneal LD50 1,200 mg/kgRat
Subcutaneous LD50 1,800 mg/kgMouse
Occupational Exposure Limits Not EstablishedN/A

Note: While no official Occupational Exposure Limits (OELs) have been established by bodies like OSHA or ACGIH, it is crucial to handle this compound as a potent pharmaceutical compound and minimize exposure at all times.

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

Ethambutol_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_waste Waste Management A 1. Review SDS & Assemble PPE B 2. Prepare Work Area (Chemical Fume Hood) A->B C 3. Don Full PPE (Double Gloves, Gown, Goggles) B->C D 4. Weigh/Handle Compound in Fume Hood C->D E 5. Perform Experiment D->E F 6. Decontaminate Work Surface E->F G 7. Segregate Waste (Solid, Liquid, Sharps, PPE) F->G H 8. Doff PPE Correctly G->H J 10. Store in Labeled Hazardous Waste Container G->J I 9. Wash Hands Thoroughly H->I K 11. Arrange EHS Pickup J->K

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.